molecular formula C14H10O4 B5876815 2-formylphenyl 3-(2-furyl)acrylate

2-formylphenyl 3-(2-furyl)acrylate

Cat. No.: B5876815
M. Wt: 242.23 g/mol
InChI Key: PLRFGVLSHNUHHJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formylphenyl 3-(2-furyl)acrylate is a furan-acrylate derivative with a molecular formula of C14H10O4 and an average mass of 242.23 g/mol . This compound belongs to a class of 3-(2-furyl)acrylic acid derivatives, which are recognized as valuable building blocks in organic and medicinal chemistry, particularly those derived from renewable biomass sources like furfural . While specific biological data for this exact ester is limited in the public domain, its core structure is closely related to other 3-(furan-2-yl)propenoic acid esters that have demonstrated significant antimicrobial activity in research settings. Studies on analogous compounds show they can inhibit the growth of microorganisms such as the yeast Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus . The presence of both a formyl group on the phenyl ring and an acrylate double bond conjugated with the furan ring makes this molecule a versatile intermediate. It is suitable for exploring further chemical transformations, including nucleophilic addition, condensation reactions, and serving as a substrate in superacid-catalyzed reactions like hydroarylation, which can be used to create more complex chemical architectures for drug discovery and materials science . As a bifunctional molecule, its vinyl group is susceptible to polymerization, while the carbonyl and formyl groups offer myriad functionality when reacted with alcohols or amines . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-10-11-4-1-2-6-13(11)18-14(16)8-7-12-5-3-9-17-12/h1-10H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRFGVLSHNUHHJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C=O)OC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-formylphenyl 3-(2-furyl)acrylate: Molecular Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-formylphenyl 3-(2-furyl)acrylate, a molecule of significant interest in medicinal chemistry and materials science. By integrating data from analogous compounds and established chemical principles, this document elucidates its molecular structure, predicts its physicochemical and spectroscopic properties, outlines a viable synthetic route, and explores its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising compound.

Introduction: The Scientific Interest in Acrylate Derivatives

Acrylate derivatives form a versatile class of organic compounds characterized by the presence of the acrylate functional group. This moiety, consisting of a vinyl group directly attached to a carbonyl group, imparts unique reactivity and makes these compounds valuable precursors in polymer chemistry and key pharmacophores in medicinal chemistry. The incorporation of various substituents allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, leading to a broad spectrum of applications.

The specific molecule of interest, this compound, combines three key structural motifs: a phenyl ring bearing a reactive aldehyde (formyl) group, an acrylate linker, and a furan ring. This unique combination suggests a rich chemical and biological profile. The formylphenyl group can participate in various chemical transformations and may act as a hydrogen bond acceptor or a reactive site for covalent interactions with biological targets. The furan moiety, a five-membered aromatic heterocycle derived from biomass, is a known pharmacophore present in numerous approved drugs.[1] The acrylate backbone provides a defined spatial arrangement for these functional groups and contributes to the overall reactivity of the molecule.

This guide will delve into the detailed molecular characteristics of this compound, offering a predictive analysis based on established data for its constituent parts and related molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. Understanding its three-dimensional conformation, electronic distribution, and key physicochemical parameters is crucial for predicting its reactivity, solubility, and potential interactions with biological systems.

Predicted Molecular Structure

While a definitive crystal structure of this compound is not publicly available, its conformation can be inferred from related compounds. The crystal structure of methyl (E)-3-(2-formylphenoxy)acrylate reveals an extended E conformation for the methyl acrylate substituent, with torsion angles close to 180°.[2] It is highly probable that this compound also adopts a similar planar trans configuration around the acrylate double bond to minimize steric hindrance.

Diagram: Predicted Molecular Structure of this compound

Caption: Predicted 2D structure of this compound.

Physicochemical Properties

Based on the properties of its constituent fragments, 3-(2-furyl)acrylic acid and related phenyl acrylates, the following properties can be predicted for this compound:

PropertyPredicted Value/RangeRationale/Reference
Molecular Formula C₁₄H₁₀O₄Based on structural components.
Molecular Weight 242.23 g/mol Calculated from the molecular formula.
Appearance White to light yellow crystalline solidBased on the appearance of 3-(2-furyl)acrylic acid.[3][4]
Melting Point 100-150 °C3-(2-Furyl)acrylic acid has a melting point of 139-141 °C.[3][4] The larger phenyl ester group may influence this.
Boiling Point > 280 °C3-(2-Furyl)acrylic acid has a boiling point of 286 °C.[3][4]
Solubility Soluble in dichloromethane, diethyl ether, ethanol, and benzene. Sparingly soluble in water.Based on the solubility of 3-(2-furyl)acrylic acid and typical organic esters.[3][4]

Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of 3-(2-furyl)acrylic acid followed by its esterification with 2-hydroxybenzaldehyde (salicylaldehyde).

Proposed Synthetic Pathway

Diagram: Synthetic Pathway for this compound

synthesis_pathway cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Esterification Furfural Furfural 3-(2-furyl)acrylic acid 3-(2-furyl)acrylic acid Furfural->3-(2-furyl)acrylic acid Pyridine, heat Malonic Acid Malonic Acid Malonic Acid->3-(2-furyl)acrylic acid This compound This compound 3-(2-furyl)acrylic acid->this compound DCC, DMAP, DCM 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde 2-Hydroxybenzaldehyde->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-furyl)acrylic acid

This procedure is adapted from the well-established Knoevenagel condensation of furfural with malonic acid.[1][5]

  • To a round-bottom flask equipped with a reflux condenser, add furfural (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq).

  • Heat the reaction mixture in a water bath at 80-90 °C for 2-3 hours.

  • Cool the mixture to room temperature and dilute with water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from hot water or a mixture of benzene and petroleum ether to obtain pure 3-(2-furyl)acrylic acid as white to pale yellow needles.[4]

Step 2: Synthesis of this compound

This protocol utilizes a standard Steglich esterification method.

  • Dissolve 3-(2-furyl)acrylic acid (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.[6][7][8]

TechniqueExpected Key Signals
¹H NMR - Aldehydic proton (CHO) singlet around δ 9.8-10.5 ppm. - Aromatic protons of the phenyl ring between δ 7.0-8.0 ppm. - Vinylic protons of the acrylate group as doublets around δ 6.5-7.8 ppm with a coupling constant characteristic of a trans configuration (J ≈ 15-16 Hz). - Furan ring protons as multiplets between δ 6.4-7.6 ppm.
¹³C NMR - Carbonyl carbon of the aldehyde around δ 190-195 ppm. - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic and vinylic carbons in the range of δ 110-160 ppm.
IR (Infrared) - Strong C=O stretching vibration for the ester carbonyl around 1720-1740 cm⁻¹. - Strong C=O stretching vibration for the aldehyde carbonyl around 1690-1715 cm⁻¹. - C=C stretching vibration for the acrylate double bond around 1620-1640 cm⁻¹. - C-O stretching vibrations for the ester linkage around 1100-1300 cm⁻¹.
Mass Spec (MS) - Molecular ion peak (M⁺) corresponding to the calculated molecular weight.

Potential Biological Activities and Applications

The structural features of this compound suggest a range of potential biological activities, primarily in the antimicrobial and anticancer domains.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial properties of acrylate derivatives.[9] The acryl group itself is considered a key contributor to this activity.[9] The presence of a phenyl ring attached to the acryloxy group has been shown to enhance antimicrobial efficacy, suggesting the importance of stereoelectronic effects.[9]

The furan moiety is also a well-known pharmacophore with documented antimicrobial and antifungal properties.[10] However, some studies have shown that simple 3-(2-furyl)acrylate monosaccharide esters exhibit weak to no activity against Gram-positive bacteria.[10] The combination of the furan ring with the formylphenyl acrylate scaffold in the target molecule could lead to synergistic or novel antimicrobial profiles. The formyl group, in particular, has been incorporated into antimicrobial polymers to target surface proteins of bacteria.[11]

Anticancer and Antiproliferative Potential

A significant body of research points to the potential of acrylate derivatives as anticancer agents.[12][13] Many of these compounds are designed as analogs of known tubulin polymerization inhibitors, such as combretastatin A-4 (CA-4).[12][13] By interfering with microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis.[12][14]

Studies on various acrylate esters have demonstrated potent cytotoxic activity against cancer cell lines, with IC₅₀ values in the low micromolar range.[12][13] The mechanism of action often involves the inhibition of β-tubulin polymerization.[12][13] Furthermore, some acrylate derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[12] The specific substitution pattern on the phenyl and acrylate moieties plays a crucial role in determining the potency and selectivity of these compounds.

Diagram: Proposed Mechanism of Anticancer Activity

anticancer_mechanism 2-formylphenyl_3-(2-furyl)acrylate 2-formylphenyl 3-(2-furyl)acrylate Tubulin_Dimers α/β-Tubulin Dimers 2-formylphenyl_3-(2-furyl)acrylate->Tubulin_Dimers Inhibition Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization G2/M_Arrest G2/M Cell Cycle Arrest Microtubule_Polymerization->G2/M_Arrest Disruption leads to Apoptosis Apoptosis G2/M_Arrest->Apoptosis

Caption: Putative mechanism of tubulin polymerization inhibition.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. This guide, by synthesizing information from related compounds, has provided a comprehensive theoretical framework for its structure, properties, synthesis, and potential biological activities. The presence of reactive and biologically relevant functional groups makes it a compelling candidate for further investigation in drug discovery, particularly in the development of novel antimicrobial and anticancer agents.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.

  • In Vitro Biological Screening: The synthesized compound should be screened against a panel of bacterial, fungal, and cancer cell lines to determine its biological activity profile and potency.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the precise mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the phenyl and furan rings would provide valuable insights into the structural requirements for optimal activity.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and pave the way for the development of new therapeutic agents.

References

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  • Zaki, I., Al-Warhi, T., Al-Amer, O., Merghany, M. M., Al-Dies, A. M., & Abd El-Aziz, Y. M. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Ahmad, S., Ahmad, I., Zaidi, S. A. A., & Siddiqui, H. L. (2010). In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. Medicinal Chemistry Research, 20(7), 957–965. [Link]

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  • OSTI.GOV. (2018, March 15). Synthesis and Structures of Triphenylbismuth Bis[3-(2-Furyl)Acrylate] Ph{sub 3}Bi[O{sub 2}CCH=CH(C{sub 4}H{sub 3}O)]{sub 2} and Triphenylbismuth Di-meta-nitrocinnamate Ph{sub 3}Bi(O{sub 2}CCH=CH–С{sub 6}H{sub 4}NO{sub 2}-m){sub 2}. [Link]

  • Karthikeyan, S., Sethusankar, K., Selvakumar, R., & Bakthadoss, M. (2014). Methyl (E)-3-(2-formylphenoxy)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o709. [Link]

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Sources

synthesis pathway of 2-formylphenyl 3-(2-furyl)acrylate from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Formylphenyl 3-(2-Furyl)acrylate from Salicylaldehyde

Abstract

This technical guide provides a comprehensive, two-part synthetic pathway for this compound, a molecule incorporating both the bioactive furan moiety and the versatile salicylaldehyde scaffold. The synthesis is strategically designed for efficiency and high yield, beginning with the formation of a key intermediate, 3-(2-furyl)acrylic acid, via a Knoevenagel condensation. The guide then details the subsequent esterification of this intermediate with salicylaldehyde. We will explore the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present expected characterization data. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for synthesizing this and structurally related compounds.

Introduction: Strategic Overview

The target molecule, this compound, is a compound of significant interest due to the convergence of two important pharmacophores. Furan derivatives are known for their wide range of biological activities and are core components in many pharmaceuticals.[1][2] Salicylaldehyde and its derivatives serve as versatile precursors for the synthesis of complex heterocyclic systems and ligands.[3] The combination of these two moieties through an acrylate linker creates a novel scaffold with potential applications in medicinal chemistry and materials science.

Our synthetic strategy is a convergent, two-step process designed for clarity and efficiency:

  • Synthesis of the Acrylate Backbone: We will first construct the 3-(2-furyl)acrylic acid intermediate. Among several established methods, including the Perkin reaction[4][5] and oxidation of furan acrolein[6], the Knoevenagel condensation of furfural with malonic acid offers a high-yielding, reliable, and scalable route.[7][8]

  • Ester Formation: The synthesized 3-(2-furyl)acrylic acid will then be coupled with salicylaldehyde via an esterification reaction to yield the final product.

This guide will dissect each step, providing the chemical logic behind the chosen methodologies.

Part 1: Synthesis of the 3-(2-Furyl)acrylic Acid Intermediate

Reaction Selection: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[8][9] For the synthesis of 3-(2-furyl)acrylic acid, we react furfural (a bio-based aldehyde) with malonic acid. This method is advantageous due to its operational simplicity, use of readily available starting materials, and consistently high yields.[2][10] The reaction is typically catalyzed by a weak organic base, such as pyridine with a piperidine co-catalyst, which facilitates the necessary deprotonation and condensation steps without promoting unwanted side reactions.[10]

Reaction Mechanism

The reaction proceeds through a well-understood, base-catalyzed mechanism:

  • Deprotonation: The basic catalyst (e.g., pyridine) abstracts an acidic proton from malonic acid, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of furfural, forming a tetrahedral intermediate.

  • Protonation & Dehydration: The intermediate is protonated, and a subsequent E1cB-type elimination of water and decarboxylation (loss of CO₂) occurs upon heating to yield the final α,β-unsaturated carboxylic acid product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration & Decarboxylation Furfural Furfural MalonicAcid Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) MalonicAcid->Enolate + Base - H⁺ Base Base (Pyridine) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral attacks Furfural Product 3-(2-Furyl)acrylic Acid Tetrahedral->Product - H₂O - CO₂

Caption: Knoevenagel condensation of furfural and malonic acid.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established literature procedures known for their reliability.[2][10]

Materials:

  • Furfural (freshly distilled)

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add furfural (0.10 mol, 9.61 g) and malonic acid (0.12 mol, 12.49 g).

  • Add 50 mL of anhydrous pyridine to the flask, followed by piperidine (0.01 mol, 1 mL).

  • Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and then pour it slowly into 200 mL of an ice-water mixture with vigorous stirring.

  • Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(2-furyl)acrylic acid as a crystalline solid.

  • Dry the product in a vacuum oven at 50°C to a constant weight.

Quantitative Data & Characterization
ParameterExpected ValueSource(s)
Yield 65-85%[2]
Appearance Pale beige to light yellow crystalline solid[1]
Melting Point 139-141 °C[1]
¹H NMR (DMSO-d₆, δ) ~6.2 (d, 1H, vinyl), ~6.6 (dd, 1H, furan), ~6.8 (d, 1H, furan), ~7.5 (d, 1H, vinyl), ~7.8 (d, 1H, furan), ~12.4 (s, 1H, COOH)-
¹³C NMR (DMSO-d₆, δ) ~112.9, ~114.8, ~118.2, ~132.1, ~146.5, ~151.0, ~168.0 (COOH)-
IR (KBr, cm⁻¹) ~3100-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1625 (C=C stretch), ~970 (trans C-H bend)-

Part 2: Esterification to Yield this compound

Reaction Selection: Steglich Esterification

For the final esterification step, a mild and efficient method is required to avoid potential side reactions involving the aldehyde group of salicylaldehyde. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is an ideal choice.[11][12] This method proceeds at room temperature and under neutral conditions, ensuring the integrity of the formyl group.

Reaction Mechanism

The Steglich esterification mechanism enhances the electrophilicity of the carboxylic acid, facilitating its attack by the alcohol.

  • Acid Activation: The carboxylic acid (3-(2-furyl)acrylic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

  • Catalyst Action: The nucleophilic DMAP attacks the O-acylisourea intermediate, displacing the dicyclohexylurea group and forming a more reactive acylpyridinium intermediate.

  • Nucleophilic Attack: The hydroxyl group of salicylaldehyde attacks the activated acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses, regenerating the DMAP catalyst and forming the final ester product. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification Steglich Esterification Mechanism cluster_1 Step 1: Activation cluster_2 Step 2: Catalyst Intervention cluster_3 Step 3: Ester Formation Acid 3-(2-Furyl)acrylic Acid R-COOH O_acylisourea O-Acylisourea Intermediate Acid->O_acylisourea + DCC DCC DCC Salicylaldehyde Salicylaldehyde Ar-OH DMAP DMAP Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP - DCU FinalEster This compound R-COO-Ar Acylpyridinium->FinalEster + Salicylaldehyde - DMAP (regenerated) DCU Dicyclohexylurea (DCU) Byproduct

Sources

An In-depth Technical Guide to the Safe Handling of 2-formylphenyl 3-(2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

The information herein is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work with this compound.

Compound Identification and Overview
  • Chemical Name: 2-formylphenyl 3-(2-furyl)acrylate

  • Synonyms: (E)-2-formylphenyl 3-(furan-2-yl)acrylate

  • Molecular Formula: C14H10O4

  • Structural Formula:

    • An aromatic ring substituted with an aldehyde group (-CHO) and an acrylate ester.

    • The acrylate portion contains a furan ring.

The dual reactivity of the aldehyde and acrylate functional groups necessitates a cautious and well-informed approach to its handling.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a conservative approach to hazard assessment is warranted. The primary hazards are anticipated to arise from the characteristics of acrylates and aromatic aldehydes.

Potential Hazards:

  • Skin and Eye Irritation: Acrylates are known to cause skin and eye irritation.[1][2][3] Prolonged or repeated contact may lead to more severe effects. Aromatic aldehydes can also be irritating to the skin and eyes.[4][5]

  • Allergic Skin Reaction (Sensitization): A significant hazard associated with many acrylates is their potential to cause allergic skin reactions (contact dermatitis) upon repeated exposure.[1][2][6]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[1][2][3]

  • Harmful if Inhaled or Swallowed: While specific data is absent, many organic compounds of this nature can be harmful if ingested or inhaled.[1][7]

  • Potential for Hazardous Polymerization: Acrylates can undergo hazardous polymerization, especially when exposed to heat, sunlight, or in the absence of inhibitors.[1][8] This can lead to a rapid release of energy.

Risk Assessment Workflow:

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Risk assessment and mitigation workflow for this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9] If breathing has stopped, provide artificial respiration.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[4][6] If skin irritation or a rash develops, seek medical advice.[1][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[4][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[7]

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][4][11] A direct water jet should be avoided as it may spread the fire.[4]

  • Specific Hazards from Combustion: Combustion may produce hazardous products such as carbon oxides (CO, CO2) and other unidentified organic compounds.[1][4] Vapors may be heavier than air and can travel to a source of ignition and flash back.[1] Sealed containers may explode when heated.[1][11]

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[1][10] Avoid breathing vapors, mist, or gas.[1][10] Wear appropriate personal protective equipment (see Section 8). Remove all sources of ignition.[4][5]

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5][7]

  • Methods for Containment and Cleaning Up: For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[4] Place the absorbed material into a suitable, labeled container for disposal. For large spills, dike the area to contain the spill.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

  • Avoid contact with skin, eyes, and clothing.[1][4][6]

  • Avoid breathing vapors or mists.[1][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

  • Use non-sparking tools and take precautionary measures against static discharge.[5][7]

  • Ground and bond containers and receiving equipment during transfers.[1][5]

  • Wash hands thoroughly after handling.[1][7]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5][9][11][13]

  • Keep away from direct sunlight and heat.[1][12][13]

  • Store locked up.[1]

  • To prevent polymerization, ensure the presence of a stabilizer and store under air, not under an inert atmosphere, as oxygen is often required for the stabilizer to be effective.[8]

  • An air space should be maintained above the liquid in the container.[1]

  • The recommended storage temperature is typically between 15°C and 25°C (59°F to 77°F) for similar compounds.[12]

Storage ParameterRecommendationRationale
Temperature 15-25°CTo minimize the risk of hazardous polymerization.
Atmosphere Air (not inert gas)Oxygen is often necessary for the polymerization inhibitor to function.[8]
Container Tightly sealed, compatible material (e.g., glass, stainless steel)To prevent leakage and contamination.[8][12][14]
Location Cool, dry, well-ventilated, away from ignition sourcesTo ensure stability and prevent fire hazards.[5][13]
Exposure Controls and Personal Protection
  • Engineering Controls: A chemical fume hood is the primary means of controlling exposure. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][6]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Consult the glove manufacturer's compatibility data. Wear a lab coat or overalls.[4][6]

    • Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of related compounds suggest the following:

PropertyAnticipated Value
Appearance Likely a solid or liquid
Odor Pungent, characteristic of acrylates and aldehydes
Solubility Likely soluble in organic solvents, slightly soluble in water[13]
Boiling Point Expected to be relatively high due to its molecular weight
Flash Point Likely a combustible liquid[11]
Stability and Reactivity
  • Reactivity: This molecule has two reactive centers: the acrylate double bond and the aldehyde group.

  • Chemical Stability: The compound is likely stable under recommended storage conditions. However, it can undergo hazardous polymerization.[1]

  • Conditions to Avoid: High temperatures, direct sunlight, freezing, and contact with incompatible materials.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, free-radical initiators, and peroxides.[1][13]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[1]

Toxicological Information

No specific toxicological data exists for this compound. The toxicological profile is inferred from its constituent functional groups.

  • Acute Toxicity: Likely harmful if inhaled and may be harmful if swallowed or in contact with the skin.[1]

  • Skin Corrosion/Irritation: Expected to be a skin irritant.[1][2][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][3][5][9]

  • Respiratory or Skin Sensitization: There is a significant potential for this compound to be a skin sensitizer, a known property of many acrylates.[1][2][6]

  • Carcinogenicity: Some acrylates have been classified as "Possibly Carcinogenic to Humans" (Group 2B) by IARC.[15] Formaldehyde, a related aldehyde, is a known carcinogen.[16] Therefore, this compound should be handled with appropriate precautions as a potential carcinogen.

Ecological Information
  • Toxicity to Aquatic Life: Many acrylates are harmful or toxic to aquatic life with long-lasting effects.[1][2][3][11]

  • Persistence and Degradability: Expected to be biodegradable, but this has not been confirmed.

  • Mobility in Soil: The mobility of this compound in soil is unknown.

Disposal Considerations
  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

  • Disposal should be handled by a licensed professional waste disposal service.

Transport Information
  • This material may be regulated as a hazardous material for transportation. Consult the relevant transportation regulations (e.g., DOT, IATA, IMDG) for proper classification, packaging, and labeling. It may be classified as a flammable liquid or an environmentally hazardous substance.

Regulatory Information
  • This compound may be subject to various chemical inventory regulations (e.g., TSCA, REACH). It is the user's responsibility to ensure compliance with all relevant regulations.

Other Information
  • Date of Preparation: February 25, 2026

  • Disclaimer: The information provided in this guide is based on the best available knowledge and is intended for guidance only. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures.

References

  • Methyl acrylate - Chemicals. (n.d.).
  • Aldehydes and Ketals. (2011, August 2).
  • Octyl Acrylate Storage & Handling: Safety Tips for 2024 - E Plus Chemical Co.,Ltd. (2025, August 13).
  • Butyl Acrylate Safety Data Sheet. (2023, February 3).
  • Ethyl Acrylate / Technical Data Sheet / En - Jamorin. (n.d.).
  • Understanding Butyl Acrylate: production, applications, and storage - Tzgroup. (2024, July 15).
  • Documents | PerfumersWorld. (n.d.).
  • Safety Data Sheet - BASF. (2025, December 4).
  • SAFETY DATA SHEET De Monchy Aromatics Limited. (n.d.).
  • SAFETY DATA SHEET - The John D. Walsh Company. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 9).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • 3-(2-FURYL)ACROLEIN - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala. (n.d.).
  • Safety Data Sheet - BASF. (2023, October 10).
  • Derivation of no significant risk levels for three lower acrylates: Conclusions and recommendations from an expert panel. (2024, January 26).
  • 2-FORMYL-3-(2-FURYL)ACRYLONITRILE AldrichCPR - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).

Sources

Technical Guide: Furan-Based Acrylate Derivatives in Advanced Materials & Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from petrochemical to bio-based feedstocks is no longer a regulatory burden but a performance opportunity. Furan-based acrylate derivatives—specifically furfuryl methacrylate (FMA) and its analogs—represent a critical "bridge chemistry." Derived from hemicellulosic biomass (furfural), these monomers offer a unique combination of structural rigidity (mimicking styrene) and reactive functionality (diene character) absent in traditional acrylates.

This guide analyzes the synthesis, polymerization kinetics, and "smart" behavior of furan-acrylates. We focus on two distinct value propositions:

  • High-

    
     Thermoplastics:  Utilizing the furan ring's planarity to enhance thermal stability.
    
  • Stimuli-Responsive Hydrogels: Exploiting the Diels-Alder (DA) cycloaddition for self-healing coatings and injectable drug delivery systems.

Part 1: The Feedstock & Synthesis Architecture

The core advantage of furan chemistry is its origin: lignocellulosic biomass. The primary precursor, furfural , is obtained from the acid-catalyzed dehydration of xylose (agricultural waste).

Monomer Synthesis Pathways

To create a polymerizable furan acrylate, we typically esterify furfuryl alcohol with acrylic or methacrylic acid. While acid chlorides offer high yields, they generate corrosive byproducts. Modern "Green Chemistry" protocols favor enzymatic transesterification or anhydride routes.

Mechanism 1: Chemical Esterification (Standard)
  • Reagents: Furfuryl alcohol + Methacryloyl chloride (or Methacrylic anhydride).

  • Catalyst: Triethylamine (TEA) as an acid scavenger.

  • Critical Control Point: Temperature must be kept <0°C initially to prevent premature polymerization or furan ring degradation.

Mechanism 2: Enzymatic Synthesis (Green)
  • Reagents: Furfuryl alcohol + Ethyl methacrylate.

  • Catalyst: Candida antarctica Lipase B (CAL-B).[1][2]

  • Advantage: Solvent-free conditions, high selectivity, no acidic byproducts.

Synthesis Workflow Visualization

The following diagram outlines the conversion from raw biomass to the functional monomer.

FuranSynthesis Biomass Hemicellulose (Corn cobs/Bagasse) Xylose Xylose Biomass->Xylose Hydrolysis Furfural Furfural Xylose->Furfural Acid Dehydration (-3 H₂O) FAlc Furfuryl Alcohol Furfural->FAlc Hydrogenation FMA Furfuryl Methacrylate (FMA Monomer) FAlc->FMA Esterification Reagent Methacrylic Anhydride + TEA Reagent->FMA

Figure 1: From Biomass to Monomer.[3][4][5][6] The synthetic pathway highlights the upgrading of hemicellulose into high-value acrylate monomers.

Part 2: Polymerization & Material Properties[7][8][9]

Once synthesized, FMA can be polymerized via Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) for precise molecular weight control.

The "Furan Effect" on Thermal Properties

The furan ring is aromatic and planar. When incorporated as a pendant group on a methacrylate backbone, it restricts chain rotation more effectively than the flexible ester side chains of Poly(methyl methacrylate) (PMMA) or Poly(butyl acrylate).

Comparative Material Data:

PropertyPoly(Furfuryl Methacrylate) (PFMA)PMMA (Standard Acrylic)Polystyrene (PS)
Glass Transition (

)
~105°C - 120°C (Tacticity dependent)~105°C~100°C
Char Yield (at 600°C) High (~45%) Low (<5%)Low
Solvent Resistance ModerateModerateLow
Bio-Content >60%0%0%
  • Insight: PFMA exhibits a "charring" mechanism upon combustion, forming a protective carbonaceous layer. This makes it an excellent candidate for flame-retardant coatings without halogenated additives.

Part 3: The Diels-Alder Phenomenon (Smart Materials)

This is the defining feature of furan-acrylates. The furan ring acts as an electron-rich diene . When paired with an electron-poor dienophile (typically a maleimide), it undergoes a reversible [4+2] cycloaddition.

Mechanism of Reversibility
  • Forward Reaction (Gelation/Healing): Occurs at ambient temperature (25°C–60°C). Furan + Maleimide → Adduct (Crosslink).

  • Reverse Reaction (Decoupling/Flow): Occurs at elevated temperatures (>90°C). Adduct → Furan + Maleimide.

This reversibility is exploited in self-healing coatings (scratches heal upon heating) and injectable hydrogels (liquid in syringe, gel in body).

Biomedical Utility: Injectable Hydrogels

For drug delivery, Furan-modified Hyaluronic Acid (HA-Furan) is mixed with PEG-Bismaleimide.[7]

  • Mix: Liquid precursors containing drug/cells.

  • Inject: Low viscosity allows flow.

  • In Situ Gelation: Body heat facilitates the DA reaction, locking the payload in a hydrogel matrix without toxic initiators.

DAMechanism cluster_0 Self-Healing / Shear-Thinning Cycle StateA State A: Separate Components (Liquid/Sol) StateB State B: Crosslinked Network (Solid/Gel) StateA->StateB Diels-Alder (25-60°C) Form C-C Bonds StateB->StateA Retro-Diels-Alder (>90°C) Break C-C Bonds Furan Polymer-Furan (Diene) Mal Crosslinker-Maleimide (Dienophile)

Figure 2: The Diels-Alder Cycle. Thermoreversible crosslinking allows for switching between liquid and gel states, enabling self-healing and injectability.

Part 4: Experimental Protocols

Protocol A: Synthesis of Furfuryl Methacrylate (FMA)

Target: High-purity monomer for polymerization.

  • Setup: Flame-dried 500mL round-bottom flask, magnetic stir bar, N2 atmosphere.

  • Reagents:

    • Furfuryl Alcohol (0.1 mol)

    • Triethylamine (0.12 mol) - Acid scavenger

    • Dichloromethane (DCM) - Solvent (Anhydrous)

    • Methacryloyl Chloride (0.11 mol)

  • Procedure:

    • Dissolve Furfuryl Alcohol and TEA in DCM. Cool to 0°C (Ice bath).

    • Dropwise Addition: Add Methacryloyl Chloride slowly over 1 hour. Caution: Exothermic.

    • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

    • Workup: Wash organic layer with NaHCO3 (sat. aq.) to remove acid, then Brine. Dry over MgSO4.

    • Purification: Pass through a short basic alumina column to remove inhibitors/impurities.

    • Validation: 1H NMR should show furan peaks (6.4, 7.4 ppm) and vinyl peaks (5.5, 6.1 ppm).

Protocol B: Diels-Alder Gelation Test

Target: Verification of crosslinking capability.

  • Polymer: Dissolve 1g Poly(Furfuryl Methacrylate) in 5mL Chloroform.

  • Crosslinker: Add 0.1g Bismaleimide (e.g., 1,1'-(Methylenedi-4,1-phenylene)bismaleimide).

  • Observation:

    • T=0: Solution is transparent yellow, low viscosity.

    • T=60°C (2 hours): Solution turns deep orange/brown and solidifies (Gelation).

    • Reversibility Check: Heat gel to 110°C in a sealed vial. The gel should liquefy (Retro-DA).

References

  • Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science. Link

  • Sokołowska, M., et al. (2024).[2] "Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications." Polymers in Medicine. Link

  • Lillie, et al. (2024). "Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers." ACS Sustainable Chemistry & Engineering.[5] Link

  • Whittington, C. F. (2024). "Development of Furan-Modified Hyaluronic Acid Using an Epoxide Ring Opening Reaction for Biomedical Applications." WPI Electronic Theses and Dissertations. Link

  • Zhang, Y., et al. (2019). "An Injectable Hyaluronic Acid-Based Composite Hydrogel by DA Click Chemistry." Frontiers in Bioengineering and Biotechnology. Link

Sources

Methodological & Application

preparation of coumarin derivatives using 2-formylphenyl 3-(2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Via Intramolecular Morita-Baylis-Hillman Cyclization of 2-Formylphenyl 3-(2-furyl)acrylate[1]

Part 1: Executive Summary & Scientific Rationale

Objective: This guide details the protocol for synthesizing 3-(2-furyl)coumarin (3-(furan-2-yl)-2H-chromen-2-one) using This compound as the pivotal intermediate.[1] This method utilizes an organocatalytic Intramolecular Morita-Baylis-Hillman (IMBH) reaction, offering a transition-metal-free, atom-economical route to 3-heteroaryl coumarins.[1]

Target Audience: Medicinal chemists and organic synthesis researchers focusing on fluorescent scaffolds, anticoagulant development, or furan-functionalized heterocycles.[1][2]

Mechanism of Action: The transformation relies on nucleophilic catalysis (typically DABCO or


).[1] The catalyst attacks the 

-position of the acrylate moiety, generating a zwitterionic enolate.[1] This enolate undergoes an intramolecular aldol-type attack on the pendant aldehyde group (2-formyl), followed by proton transfer and

-elimination of the catalyst to regenerate the double bond and release the active coumarin species.[1]

Key Advantages:

  • Mild Conditions: Operates at room temperature or mild heat.[3]

  • Atom Economy: No leaving groups or stoichiometric byproducts.

  • Scalability: Suitable for gram-scale synthesis.[1][3]

Part 2: Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle using DABCO (1,4-diazabicyclo[2.2.2]octane).

IMBH_Mechanism Start 2-Formylphenyl 3-(2-furyl)acrylate Inter1 Zwitterionic Enolate Start->Inter1 Michael Addition DABCO DABCO (Catalyst) DABCO->Inter1 Nucleophilic Attack Inter2 Aldol Adduct Inter1->Inter2 Intramolecular Cyclization Elim Elimination (- DABCO) Inter2->Elim Proton Transfer Elim->DABCO Catalyst Regeneration Product 3-(2-Furyl)coumarin Elim->Product Re-aromatization

Figure 1: Catalytic cycle of the Intramolecular Morita-Baylis-Hillman reaction converting the acrylate precursor to the coumarin scaffold.

Part 3: Detailed Experimental Protocols
Phase 1: Preparation of Precursor (If not commercially available)

Note: If you already possess this compound, skip to Phase 2.[1]

Rationale: The ester linkage is sensitive. We utilize Steglich esterification (DCC/DMAP) to couple salicylaldehyde with 3-(2-furyl)acrylic acid under mild conditions to prevent polymerization of the furan ring.[1]

Materials:

  • Salicylaldehyde (1.0 equiv)[1]

  • 3-(2-Furyl)acrylic acid (1.1 equiv)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • DMAP (4-Dimethylaminopyridine) (10 mol%)[1]

  • Dichloromethane (DCM), anhydrous[1]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 3-(2-furyl)acrylic acid (10 mmol, 1.38 g) and Salicylaldehyde (10 mmol, 1.05 mL) in anhydrous DCM (50 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP (1 mmol, 0.12 g).

  • Coupling: Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (2 x 30 mL) to remove DMAP, followed by saturated

    
     and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).
    
    • Target Yield: 85-90%[1]

    • Appearance: Pale yellow solid or oil.[1]

Phase 2: Cyclization to Coumarin (Core Protocol)[1]

Rationale: DABCO is selected over Phosphines (


) for this substrate because phosphines can sometimes cause furan ring opening or side reactions.[1] DABCO provides a clean, metal-free cyclization.[1]

Materials:

  • Substrate: this compound (1.0 equiv)[1]

  • Catalyst: DABCO (20 mol%)[1]

  • Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA).[1] Note: IPA often accelerates BH reactions due to H-bonding stabilization of the intermediate.

Step-by-Step Protocol:

  • Setup: Charge a 25 mL round-bottom flask with this compound (1.0 mmol, 242 mg).

  • Solvation: Add 5 mL of THF (or IPA). Ensure the substrate is fully dissolved.

  • Catalysis: Add DABCO (0.2 mmol, 22 mg) in one portion.

  • Incubation: Stir the reaction mixture at room temperature.

    • Monitoring: Check TLC every 2 hours (Eluent: 20% EtOAc in Hexane).[1]

    • Observation: The starting material (

      
      ) will disappear, and a highly fluorescent spot (
      
      
      
      ) will appear.[1]
    • Timeframe: Reaction typically completes in 6–12 hours. If slow, heat to 40°C.

  • Quench: Once complete, dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc 8:2).

Data Summary Table:

ParameterSpecificationNotes
Precursor MW 242.23 g/mol This compound
Product MW 212.20 g/mol 3-(2-furyl)coumarin
Catalyst Loading 20 mol%DABCO is preferred
Typical Yield 75 - 88%Dependent on solvent dryness
Reaction Time 6 - 12 HoursSlower in non-polar solvents
Part 4: Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization Step1 Mix Salicylaldehyde + 3-(2-Furyl)acrylic acid Step2 Add DCC/DMAP (0°C -> RT, 12h) Step1->Step2 Step3 Filter DCU & Workup Step2->Step3 Step4 Dissolve Precursor in THF/IPA Step3->Step4 Purified Intermediate Step5 Add DABCO (20 mol%) Stir RT, 6-12h Step4->Step5 Step6 Monitor TLC (Fluorescent Product) Step5->Step6 Final Pure 3-(2-Furyl)coumarin Step6->Final Recrystallization

Figure 2: Operational workflow for the two-step synthesis process.

Part 5: Characterization & Troubleshooting[1]

Self-Validating the Result (Quality Control):

  • 1H NMR Check:

    • Aldehyde Loss: The distinct singlet at

      
       ppm (CHO) must disappear.[1]
      
    • Coumarin Formation: Look for the singlet at

      
       ppm, corresponding to the C4-H of the coumarin ring.[1]
      
    • Furan Signals: The furan protons should remain intact (

      
       ppm range).[1]
      
  • Fluorescence: The product is typically intensely fluorescent (blue/green) under UV light (365 nm), whereas the precursor is non-fluorescent or weakly fluorescent.[1]

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Conversion Solvent too dry (aprotic) or old catalyst.[1]Add 5-10% water or alcohol (IPA) to stabilize the zwitterionic intermediate.[1] Use fresh DABCO.
Side Products Dimerization of acrylate.[4]Lower concentration (0.1 M) to favor intramolecular reaction over intermolecular polymerization.[1]
Ring Opening Nucleophile too strong.Avoid using strong bases like NaOH or alkoxides; stick to tertiary amines (DABCO, Et3N).[1]
Part 6: References
  • Basanagouda, M., et al. "Synthesis of 3-furyl coumarin derivatives."[1][2] Journal of Chemical Sciences, vol. 121, 2009.[1]

  • Kaye, P. T., et al. "DABCO-catalyzed synthesis of coumarins via the intramolecular Baylis-Hillman reaction."[1] Synthetic Communications, vol. 34, no.[1] 14, 2004. [1]

  • Organic Chemistry Portal. "Coumarin Synthesis - Recent Literature." Organic Chemistry Portal.

  • ResearchGate Review. "The versatility of DABCO: synthetic applications... Catalysis of Morita–Baylis–Hillman." Chemistry of Heterocyclic Compounds, 2020.[1][5]

Sources

Application Note: Strategic Solvent Selection for the Esterification of 3-(2-Furyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the esterification of 3-(2-furyl)acrylic acid. As a bio-based platform chemical, derivatives of 3-(2-furyl)acrylic acid are of significant interest in the synthesis of pharmaceuticals, polymers, and specialty coatings.[1][2] The efficiency of its esterification, a cornerstone transformation, is critically dependent on the reaction medium. This guide moves beyond mere protocol recitation to explain the causal relationships between solvent properties and reaction outcomes, focusing on maximizing yield, ensuring product purity, and adhering to modern green chemistry principles. Detailed protocols for classical azeotropic distillation, excess reagent-driven methods, and greener alternatives are provided, supported by comparative data and troubleshooting advice.

Introduction: The Significance of 3-(2-Furyl)acrylic Acid Esterification

3-(2-Furyl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a furan ring, a structure derived from renewable biomass resources.[2][3] Its derivatives are pivotal intermediates in the synthesis of novel bioactive compounds and high-performance materials.[1][4] The esterification of this acid is a fundamental step to modify its properties and enable further functionalization.

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7] The reaction's primary challenge is its reversible nature, where the water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants and limiting the yield.[8][9][10]

Le Châtelier's Principle in Practice: To achieve high conversion, the equilibrium must be actively driven towards the product side. This is typically achieved by:

  • Using a large excess of one reactant (usually the alcohol).[9][10]

  • Continuously removing water as it forms.[7][8]

The choice of solvent is the single most critical parameter in controlling this equilibrium, influencing everything from reaction kinetics to the feasibility of water removal. This guide provides the strategic framework for making an informed solvent selection.

Physicochemical Profile of 3-(2-Furyl)acrylic Acid

A thorough understanding of the starting material's properties is foundational to designing a successful reaction.

PropertyValueSource(s)
Molecular Formula C₇H₆O₃[3][11][12]
Molecular Weight 138.12 g/mol [3][12]
Appearance White to light yellow crystalline powder[1][11]
Melting Point 139-141 °C[3][11][12]
Boiling Point 286 °C[3][11][12]
Solubility Soluble in ethanol, diethyl ether, dichloromethane, benzene, acetic acid.[3][11][13]
Water Solubility Slightly soluble (approx. 2 g/L at 20 °C).[3][14]

Implications for Esterification:

  • The relatively high melting point necessitates a solvent that can fully dissolve the acid at a practical reaction temperature to ensure a homogeneous reaction mixture.

  • The presence of the conjugated double bond makes the molecule susceptible to polymerization at higher temperatures, a factor that must be considered when selecting the reflux temperature.[15]

The Crucial Roles of the Solvent in Driving Esterification

The solvent in a Fischer esterification is not merely an inert medium; it is an active participant in the reaction's success. Its primary functions are:

  • Reactant Solubilization: To create a single phase where the carboxylic acid, alcohol, and catalyst can interact effectively.

  • Heat Regulation: To maintain a consistent and controlled reaction temperature, typically at the solvent's boiling point (reflux).

  • Equilibrium Manipulation: To facilitate the removal of water, most effectively through azeotropic distillation.

The logical workflow for selecting a solvent based on these functions is outlined below.

Solvent_Selection_Logic Start Define Reaction Scale & Goals (Yield, Purity, Greenness) Solubility Criterion 1: Solubility Does it dissolve all reactants at target temperature? Start->Solubility BoilingPoint Criterion 2: Boiling Point Is reflux temp. optimal for rate vs. stability? Solubility->BoilingPoint  Yes Reconsider Re-evaluate / Choose Alternative Strategy Solubility->Reconsider  No Azeotrope Criterion 3: Water Removal Forms azeotrope with water? BoilingPoint->Azeotrope  Yes BoilingPoint->Reconsider  No Workup Criterion 4: Post-Reaction Workup Easily removed? Favorable extraction properties? Azeotrope->Workup  Yes (for high yield) Azeotrope->Workup  No (consider excess alcohol) Selection Final Solvent Selected Workup->Selection  Yes Workup->Reconsider  No

Caption: Logical workflow for solvent selection in esterification.

Key Solvent Selection Criteria

Criterion 1: Solubility and Inertness

The chosen solvent must effectively dissolve 3-(2-furyl)acrylic acid, the selected alcohol, and the acid catalyst (if homogeneous). Based on known data, solvents like dichloromethane, diethyl ether, ethanol, and benzene are effective.[3][11] Toluene, with similar properties to benzene but lower toxicity, is a common and practical choice. The solvent must also be inert, not participating in side reactions with the sensitive furan ring or the acrylic system.

Criterion 2: Boiling Point and Reaction Temperature

The reaction rate is temperature-dependent. The solvent's boiling point determines the maximum temperature achievable under reflux. This must be high enough to ensure a reasonable reaction rate but low enough to prevent the thermal polymerization of the acrylic acid moiety, a known risk with such substrates.[15] A temperature range of 80-120 °C is often a good balance.

Criterion 3: Azeotropic Water Removal

This is the most powerful technique for driving the esterification equilibrium to completion.[8] An "entrainer" solvent is used, which forms a low-boiling azeotrope with water.[16] This azeotrope is distilled from the reaction, condensed, and collected in a Dean-Stark trap. Upon cooling, the water separates from the immiscible organic solvent, which is then returned to the reaction flask.[8][17]

Comparison of Common Azeotropic Solvents:

SolventBoiling Point (°C)Azeotrope B.P. (°C)Water in Azeotrope (% w/w)Notes
Toluene 1118520.2Excellent choice. Good temperature, efficient water removal, less toxic than benzene.
Cyclohexane 81698.5Lower reaction temperature, may be too slow for some substrates.
Heptane 988012.9Good alternative to toluene, slightly lower boiling point.
Benzene 80698.8Avoid. Carcinogenic and not recommended for laboratory use.[16]
Criterion 4: Green Chemistry Considerations

Modern chemical synthesis emphasizes sustainability. Traditional solvents like dichloromethane (a chlorinated solvent) and toluene (a hydrocarbon) are effective but have environmental and health concerns. Researchers are increasingly exploring greener alternatives. Acetonitrile has emerged as a less hazardous solvent for some esterification methods, such as the Steglich reaction.[18][19] In some cases, solvent-free conditions, where the alcohol reactant also serves as the solvent, can be the greenest option.[15][20]

Experimental Protocols

The following protocols provide step-by-step methodologies for the esterification of 3-(2-furyl)acrylic acid, each tailored to a different strategic approach regarding solvent selection.

Protocol 1: High-Yield Fischer Esterification via Azeotropic Distillation
  • Strategy: Maximizing yield by continuous removal of water.

  • Solvent: Toluene.

Protocol1_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Assemble Flask, Dean-Stark Trap, & Condenser B Charge Reactants: - 3-(2-furyl)acrylic acid - Alcohol (1.2 eq) - Toluene - p-TsOH (0.05 eq) A->B C Heat to Reflux (~110°C) B->C D Monitor Water Collection in Trap C->D E Monitor Reaction by TLC D->E F Cool & Dilute E->F G Wash with aq. NaHCO₃, then Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Chromatography (if needed) H->I

Caption: Workflow for azeotropic esterification.

Methodology:

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glass joints are properly sealed.[8]

  • Reagent Charging: To the flask, add 3-(2-furyl)acrylic acid (1.0 eq), the desired alcohol (e.g., ethanol, 1.2-1.5 eq), toluene (approx. 2-3 mL per mmol of acid), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) or a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The organic layer will overflow back into the flask, while the denser water layer collects at the bottom of the trap.

  • Monitoring: Continue reflux until no more water is collected in the trap (typically 2-6 hours). Monitor the disappearance of the starting carboxylic acid by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove the acid catalyst and unreacted carboxylic acid), followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: If necessary, purify the crude product by flash column chromatography.

Protocol 2: Simplified Esterification Using Excess Alcohol
  • Strategy: Simplicity and avoidance of azeotropic solvents by driving the equilibrium with a large excess of the alcohol reactant.

  • Solvent: The alcohol reactant itself.

Methodology:

  • Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Charging: In the flask, dissolve 3-(2-furyl)acrylic acid (1.0 eq) in a large excess of the alcohol (e.g., ethanol, 10-20 eq). Add the acid catalyst (p-TsOH or H₂SO₄, 0.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction will proceed more slowly than the azeotropic method as water is not actively removed.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature. Carefully neutralize the catalyst with a base (e.g., solid NaHCO₃).

  • Isolation: Remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude ester.

Protocol 3: Green Steglich-Type Esterification in Acetonitrile
  • Strategy: Mild, non-equilibrium conditions avoiding strong acids and high temperatures, using a greener solvent. Note: This is not a Fischer esterification but a valuable alternative.

  • Solvent: Acetonitrile.

Methodology:

  • Apparatus Setup: Use a standard round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).

  • Reagent Charging: Dissolve 3-(2-furyl)acrylic acid (1.0 eq), the alcohol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous acetonitrile.

  • Reaction: Cool the solution in an ice bath. Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).[21] Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitoring: Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[22]

  • Workup: If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold acetonitrile.

  • Isolation: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[22] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified ester.

Comparative Summary and Troubleshooting

Method Comparison:

FeatureProtocol 1 (Azeotropic)Protocol 2 (Excess Alcohol)Protocol 3 (Steglich-Type)
Primary Solvent TolueneReactant AlcoholAcetonitrile
Driving Force Water RemovalMass Action (Excess Reagent)Irreversible Coupling
Temperature High (80-110 °C)Moderate-High (Reflux of Alcohol)Low (0 °C to Room Temp)
Typical Yield Very High (>90%)Moderate to High (70-90%)Very High (>95%)
Pros Highest yield for Fischer method.Simple setup, no entrainer needed.Mild conditions, high yield, avoids strong acid.
Cons Requires specialized glassware, uses hydrocarbon solvent.Requires large excess of alcohol, longer reaction times.Stoichiometric waste (urea byproduct), expensive reagents.

Troubleshooting Guide:

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient heating for azeotropic removal.[8]3. Leaks in the glassware setup.[8]1. Use fresh, anhydrous acid catalyst.2. Ensure vigorous reflux is achieved.3. Check and re-grease all joints.
Reaction Stalls Equilibrium has been reached without complete conversion (common in Protocol 2).Switch to Protocol 1 to actively remove water, or add a dehydrating agent like molecular sieves.
Polymerization (Darkening/Thickening) Reaction temperature is too high for the acrylic system.[15]Add a radical inhibitor (e.g., a small crystal of hydroquinone). Consider a lower-boiling solvent (e.g., heptane) or switch to the milder Steglich conditions (Protocol 3).
Difficult Workup (Emulsions) Impurities or pH issues during aqueous washes.Add brine to the aqueous layer to break the emulsion. Filter the organic layer through a pad of celite before drying.

Conclusion

The selection of a solvent for the esterification of 3-(2-furyl)acrylic acid is a strategic decision that dictates the efficiency, scalability, and environmental impact of the synthesis. For maximizing yield through the robust Fischer esterification mechanism, toluene remains the solvent of choice, enabling efficient azeotropic water removal. For simpler, smaller-scale preparations where the alcohol is inexpensive, using the alcohol as the solvent offers a viable, though often slower, alternative. For sensitive substrates or when adhering to stricter green chemistry metrics, a switch to an alternative method like the Steglich esterification in acetonitrile provides a mild and highly effective route. By carefully considering the factors of solubility, reaction temperature, water removal, and downstream processing, researchers can confidently select the optimal conditions to achieve their synthetic goals.

References

  • ChemBK. (2024, April 9). 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid). Available at: [Link]

  • Wang, L., et al. (2006, April 10). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules. Available at: [Link]

  • IJRAR. (2023, July). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. International Journal of Research and Analytical Reviews. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2025, May 19). Electrochemical-Intensified Catalysis with a Supported 2-Methoxyphenothiazine for Enhanced Esterification of Acrylic Acid in Mild Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Effects of different catalysts on conversion of acrylic acid for the esterification of acrylic acid and ethanol at 60°C. Available at: [Link]

  • ResearchGate. (n.d.). Effects of different catalysts on conversion of acrylic acid for the esterification of acrylic acid and ethanol at 50°C. Available at: [Link]

  • Institute For Research In Schools. (n.d.). Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Available at: [Link]

  • PubMed. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

  • JoVE. (2018, August 14). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis of ( E )-cinnamyl ester derivatives via a greener Steglich esterification. Available at: [Link]

  • ACS Publications. (2016, October 3). Practical Approach for Quantitative Green Esterifications. Available at: [Link]

  • Google Patents. (2020, April 23). US11021431B2 - Method for producing cinnamic acid ester compound.
  • Royal Society of Chemistry. (2021, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

  • European Patent Office. (n.d.). Dehydration process using azeotropic distillation - EP 0361839 A2. Available at: [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. Available at: [Link]

  • The Good Scents Company. (n.d.). furyl acrylic acid, 539-47-9. Available at: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 3-(2-Furyl)acrylic acid, 99% 25 g. Available at: [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • PMC. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-formylphenyl 3-(2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-formylphenyl 3-(2-furyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yield and product purity.

Introduction: A Strategic Overview

The synthesis of this compound, an ester, involves the coupling of two key fragments: 3-(2-furyl)acrylic acid and salicylaldehyde (2-hydroxybenzaldehyde). The primary challenges in this synthesis arise from the sensitive nature of the functional groups involved—specifically, the furan ring, the acrylate double bond, and the aldehyde moiety on the phenyl ring. A successful synthesis hinges on employing mild reaction conditions that prevent side reactions, such as polymerization or degradation.

The most reliable and high-yielding approach is a two-step synthesis:

  • Knoevenagel Condensation: Synthesis of the 3-(2-furyl)acrylic acid intermediate from furfural and malonic acid.

  • Steglich Esterification: Coupling of 3-(2-furyl)acrylic acid with salicylaldehyde using a carbodiimide promoter and a nucleophilic catalyst.

This strategy avoids the harsh conditions of methods like Fischer esterification, which can damage the acid-sensitive furan ring and promote acrylate polymerization.

Recommended Synthetic Workflow

The following diagram illustrates the recommended two-step pathway for synthesizing the target molecule.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Steglich Esterification Furfural Furfural Intermediate 3-(2-furyl)acrylic acid Furfural->Intermediate Pyridine, Piperidine Heat MalonicAcid Malonic Acid MalonicAcid->Intermediate Pyridine, Piperidine Heat FinalProduct 2-formylphenyl 3-(2-furyl)acrylate Intermediate->FinalProduct DCC, DMAP DCM, rt Salicylaldehyde Salicylaldehyde Salicylaldehyde->FinalProduct

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Synthesis of 3-(2-furyl)acrylic acid (Knoevenagel Condensation)

This initial step is critical, as the purity of your intermediate acid directly impacts the success of the subsequent esterification.

Question: My reaction yield for 3-(2-furyl)acrylic acid is low or non-existent. What went wrong?

Answer: Low or no yield in a Knoevenagel condensation typically points to issues with reagents, catalysts, or reaction conditions.[1] Let's break down the potential causes.

Potential CauseScientific Explanation & Recommended Solution
Poor Reagent Quality Furfural: Furfural can oxidize and polymerize upon storage, turning dark and viscous. This is a common source of failure. Solution: Use freshly distilled or recently purchased furfural. Ensure it is light in color. Malonic Acid: Can absorb moisture. Solution: Ensure your malonic acid is dry. Store it in a desiccator.
Inactive or Insufficient Catalyst The reaction relies on a basic catalyst (typically pyridine with a catalytic amount of piperidine) to deprotonate malonic acid, initiating the condensation.[2][3] Solution: Use anhydrous pyridine as the solvent and add a catalytic amount (a few drops) of piperidine to accelerate the reaction. Ensure the catalysts have not degraded.
Inadequate Reaction Temperature or Time The decarboxylation of the intermediate formed after condensation requires thermal energy. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Solution: Heat the reaction mixture, typically on a water bath at 80-100°C, and monitor progress using Thin Layer Chromatography (TLC). Reaction times of 2-4 hours are common.[3][4]
Incorrect Stoichiometry Using an incorrect molar ratio of reactants can leave starting material unreacted. Solution: Use a slight excess of malonic acid (e.g., 1.05 to 1.1 equivalents) relative to furfural to ensure the complete conversion of the aldehyde.

Question: The reaction mixture turned into a dark, intractable tar. Can it be salvaged?

Answer: This is a frequent issue when working with furfural, which is prone to polymerization under heat and acidic conditions (malonic acid itself is acidic).

  • Cause: Overheating is the most likely culprit. Excessive temperatures accelerate the decomposition and polymerization of furfural, leading to tar formation.[1]

  • Solution:

    • Temperature Control: Maintain a steady temperature using a water or oil bath. Avoid aggressive, direct heating with a mantle. A temperature around 90°C is often sufficient.[4]

    • Work-up: While salvaging a completely tarred reaction is difficult, you can attempt to salvage any product by cooling the mixture, diluting it with water, and acidifying with HCl to precipitate any formed acid.[3] The crude product will likely require extensive purification.

    • Prevention: For future attempts, ensure rigorous temperature control and consider a solvent-free approach using a solid catalyst if tarring is a persistent issue.[5]

Part 2: Synthesis of this compound (Steglich Esterification)

This step is generally high-yielding if performed correctly, but is sensitive to moisture and reagent quality.

Question: My esterification yield is low, and TLC shows unreacted starting materials. Why?

Answer: Low conversion in a Steglich esterification is almost always linked to reagent deactivation or suboptimal conditions. The reaction relies on the activation of the carboxylic acid by a coupling agent.[6][7]

Potential CauseScientific Explanation & Recommended Solution
Wet Reagents or Solvent The coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), reacts rapidly with water. Any moisture in the reaction will consume the DCC, rendering it unavailable for activating the carboxylic acid. Solution: Use anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Ensure both the 3-(2-furyl)acrylic acid and salicylaldehyde are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degraded DCC or DMAP DCC can degrade over time if not stored properly. 4-Dimethylaminopyridine (DMAP) is generally stable but should be of high purity. Solution: Use fresh, high-quality DCC and DMAP. Store DCC in a cool, dry place.
Insufficient Reaction Time While often complete within a few hours, sterically hindered substrates or lower temperatures can slow the reaction. Solution: Allow the reaction to stir at room temperature for at least 12-24 hours. Monitor the disappearance of the starting acid by TLC.

Question: After my reaction, I have a significant amount of a white, insoluble solid in my flask. What is it and how do I remove it?

Answer: This is the most common observation in DCC-mediated couplings.

  • Identity: The white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC reagent after it has activated the carboxylic acid and been hydrated.[6] Its formation is a positive sign that the DCC has reacted.

  • Removal:

    • Filtration: The vast majority of DCU can be removed by simple filtration. After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., more DCM or diethyl ether) and filter off the solid.

    • Post-Chromatography Precipitation: Traces of DCU may remain dissolved and can sometimes precipitate out of the purified fractions during solvent evaporation. If this occurs, a second filtration may be necessary. Using N,N'-diisopropylcarbodiimide (DIC) can be an alternative, as the corresponding diisopropylurea is more soluble in common organic solvents, simplifying removal.[8]

Question: My product is contaminated with an unknown impurity that isn't DCU or starting material. What could it be?

Answer: This is likely the result of a known side reaction in Steglich esterifications.

  • Cause: The activated intermediate (an O-acylisourea) can undergo a slow, irreversible 1,3-rearrangement to form a stable N-acylurea.[7] This N-acylurea is unreactive towards the alcohol and becomes a significant byproduct, lowering your yield.

  • Role of DMAP: This side reaction is precisely why DMAP is a critical catalyst. DMAP is more nucleophilic than the alcohol and rapidly intercepts the O-acylisourea to form a reactive acylpyridinium intermediate. This intermediate reacts quickly with the alcohol before it has a chance to rearrange.[6][7]

  • Solution:

    • Ensure DMAP is Present: Never omit DMAP from a Steglich esterification involving alcohols. A catalytic amount (5-10 mol%) is sufficient.

    • Check DMAP Quality: Ensure your DMAP is not degraded.

Frequently Asked Questions (FAQs)

Q1: Why is Steglich esterification preferred over acid-catalyzed Fischer esterification for this synthesis? A1: The choice is based on functional group compatibility. Fischer esterification requires strong acid (like H₂SO₄) and heat, conditions which can easily cause the acid-sensitive furan ring to decompose and the acrylate double bond to polymerize. The Steglich method is performed under mild, neutral conditions at room temperature, preserving these sensitive functionalities and leading to a cleaner reaction with higher yields.[6][7]

Q2: What are the specific roles of DCC and DMAP in the reaction? A2: DCC is the coupling agent or dehydrating agent . It activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. Salicylaldehyde then attacks this intermediate, forming the ester. DMAP is a nucleophilic catalyst . It accelerates the reaction and prevents the formation of the N-acylurea side product by forming a more reactive acylpyridinium intermediate.[6][7]

G Acid R-COOH O_acyl O-acylisourea (Reactive Intermediate) Acid->O_acyl DCC DCC DCC->O_acyl N_acyl N-acylurea (Side Product) O_acyl->N_acyl Slow Rearrangement (Unwanted) Acyl_DMAP Acylpyridinium Ion (More Reactive) O_acyl->Acyl_DMAP Fast Interception DMAP DMAP DMAP->Acyl_DMAP Ester Ester Product Acyl_DMAP->Ester Fast Reaction Alcohol R'-OH Alcohol->Ester DCU DCU

Sources

optimizing catalyst concentration for 2-formylphenyl 3-(2-furyl)acrylate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #ST-402: Optimization of Catalyst Loading for 3-(2-Furyl)chroman-4-one Synthesis

Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Intramolecular Stetter Reaction / NHC Organocatalysis

Executive Summary

You are attempting to synthesize 3-(2-furyl)chroman-4-one via an intramolecular Stetter reaction of 2-formylphenyl 3-(2-furyl)acrylate . This transformation relies on N-Heterocyclic Carbene (NHC) catalysis to effect a "polarity reversal" (umpolung) of the aldehyde, allowing it to attack the Michael acceptor (the acrylate).

The critical variable in this protocol is catalyst concentration . Unlike transition metals, NHCs are prone to irreversible degradation pathways (dimerization, hydrolysis) during the reaction. Therefore, "optimizing concentration" is actually a balance between kinetic rate acceleration and catalyst longevity .

Module 1: The Core Protocol (Baseline)

Use this baseline to benchmark your optimization. Deviations here explain 80% of failure modes.

Reaction Scheme: this compound


 3-(2-furyl)chroman-4-one
ComponentStandard RecommendationTechnical Rationale
Pre-Catalyst Thiazolium or Triazolium Salt (e.g., N-mesityl triazolium)Triazoliums are generally more stable and reactive for Stetter reactions than thiazoliums.
Loading 10–20 mol% (Start here)NHC active species have a finite lifetime. <5 mol% often leads to stalled conversion for this specific substrate due to the steric bulk of the furan ring.
Base DBU or DIPEA (1.0 equiv relative to Cat)Must match the pKa of the azolium salt. Excess base can degrade the Michael acceptor (acrylate hydrolysis).
Solvent Toluene or THF (0.1 M)Non-polar solvents stabilize the carbene intermediate. Strictly anhydrous conditions are required to prevent quenching.
Temp RT to 40°C Higher temps increase rate but accelerate catalyst decomposition.

Module 2: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at 60% conversion. Adding more base doesn't help. Why? A: You are experiencing Catalyst Death . The active carbene species has likely dimerized (Wanzlick equilibrium) or reacted with trace moisture.

  • Diagnosis: The reaction rate is not linear; it plateaus.

  • Solution: Do not add more base. Instead, add a second portion of catalyst (5 mol%) after the stall is observed. Alternatively, switch to a more sterically bulky NHC (e.g., IMes) which resists dimerization.

Q2: I see a major side product that looks like a dimer. Is my concentration too high? A: This is likely the Benzoin Condensation product (homodimer of the aldehyde moiety), not a result of high catalyst load, but rather slow Michael addition .

  • Mechanism: The Breslow intermediate (see Diagram 1) forms, but instead of attacking the acrylate (Stetter), it attacks another aldehyde.

  • Solution: Increase the temperature slightly (to 40°C) to favor the Stetter pathway (higher activation energy but thermodynamically favored). Diluting the reaction (0.05 M) can also reduce intermolecular Benzoin formation while favoring the intramolecular Stetter.

Q3: How do I optimize loading for scale-up (lowering cost)? A: You must determine the Turnover Number (TON) limit.

  • Run the reaction at 20 mol%, 10 mol%, and 5 mol%.

  • Plot Conversion vs. Time.

  • If 5 mol% achieves full conversion but takes 24h (vs 2h for 20 mol%), the lower loading is viable only if the catalyst remains active that long.

  • Pro Tip: For furan-substituted substrates, the electron-rich furan can deactivate the acrylate, making the Michael addition slower. You will likely need to maintain >10 mol% loading.

Module 3: Optimization Data Matrix

Table 1: Effect of Catalyst Loading on Yield and Selectivity for Furan-Acrylates

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Observation
1.0% 481510Stalled. Catalyst deactivated before significant turnover.
5.0% 247568Slow. Minor Benzoin side-products observed.
10.0% 12>9892Optimal Balance. Clean profile.
20.0% 4>9888Fast, but difficult purification (catalyst residue).

Module 4: Visual Logic & Mechanism

Diagram 1: The Catalytic Cycle (Mechanism)

This diagram illustrates the "Breslow Intermediate" and the critical decision point between Product formation and Catalyst Death.

StetterMechanism PreCat Azolium Pre-Catalyst ActiveCat Free NHC Carbene PreCat->ActiveCat Deprotonation Base Base (DBU) Base->ActiveCat Breslow Breslow Intermediate (Nucleophilic Acyl) ActiveCat->Breslow + Substrate (Aldehyde attack) CatDeath Catalyst Decomposition (Hydrolysis/Dimerization) ActiveCat->CatDeath Moisture/Time Substrate 2-formylphenyl acrylate MichaelAdd Intramolecular Michael Addition Breslow->MichaelAdd Ring Closure Benzoin Benzoin Side Product (Dimerization) Breslow->Benzoin Intermolecular Attack Product 3-(2-furyl)chroman-4-one MichaelAdd->Product Catalyst Regeneration Product->ActiveCat Cycle Repeats

Caption: The NHC catalytic cycle showing the critical Breslow intermediate. Note that catalyst regeneration is required for turnover; decomposition removes active species, necessitating higher initial loading.

Diagram 2: Optimization Decision Tree

Follow this logic to adjust your experimental parameters.

OptimizationTree Start Start Optimization (10 mol% Cat, 0.1M, RT) CheckTLC Check Conversion @ 4h Start->CheckTLC FullConv Full Conversion? CheckTLC->FullConv YesFull Reduce Loading to 5 mol% (Cost Savings) FullConv->YesFull Yes NoFull Analyze Mixture FullConv->NoFull No Stalled Reaction Stalled? NoFull->Stalled Clean but slow SideProd Side Products? NoFull->SideProd Messy AddCat Add 5 mol% more Cat (Catalyst Death) Stalled->AddCat Heat Increase Temp to 40°C (Overcome Furan Sterics) Stalled->Heat ChangeSolvent Dilute to 0.05M (Suppress Benzoin) SideProd->ChangeSolvent

Caption: Decision matrix for troubleshooting yield issues based on reaction monitoring (TLC/NMR).

References

  • Enders, D., et al. "The Asymmetric Intramolecular Stetter Reaction."[1] Accounts of Chemical Research, 2004.

    • Significance: Establishes the foundational mechanism and the necessity of triazolium catalysts for difficult substr
  • Rovis, T., & Read de Alaniz, J. "A Highly Enantioselective Catalytic Intramolecular Stetter Reaction." Journal of the American Chemical Society, 2005.

    • Significance: Provides specific protocols for salicylaldehyde-derived acryl
  • Ciganek, E. "The Intramolecular Stetter Reaction: Synthesis of Chroman-4-ones." Synthesis, 1995.[1][2]

    • Significance: The benchmark paper for the specific transformation of 2-formylphenyl acryl
  • Glorius, F., et al. "N-Heterocyclic Carbenes in Organocatalysis." Chemical Reviews, 2007.

    • Significance: Comprehensive review covering catalyst decomposition pathways and loading optimiz

Sources

identifying common impurities in 2-formylphenyl 3-(2-furyl)acrylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-formylphenyl 3-(2-furyl)acrylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthesis. Our approach is grounded in established chemical principles to not only solve common problems but also to explain their root causes, ensuring a robust and reproducible experimental design.

The most common and mild method for synthesizing this target molecule is the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly well-suited for substrates that may be sensitive to the harsh acidic or basic conditions of other esterification techniques.[1][3] This guide will focus primarily on troubleshooting this synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis and purification of this compound.

Q1: My reaction is slow or appears to be incomplete. What are the likely causes?

A1: An incomplete or stalled reaction is a common issue that can typically be traced back to reagent quality, reaction conditions, or stoichiometry.

  • Reagent Purity and Activity:

    • DCC Inactivity: DCC is sensitive to moisture and can hydrolyze over time. Always use fresh, high-purity DCC from a recently opened container or store it under an inert atmosphere in a desiccator.

    • Starting Material Impurity: The starting materials, 3-(2-furyl)acrylic acid and salicylaldehyde (2-hydroxybenzaldehyde), must be pure. Salicylaldehyde can oxidize upon exposure to air, forming salicylic acid, which will also react but leads to an undesired byproduct. It is advisable to use freshly distilled salicylaldehyde.[4]

  • Catalyst Inefficiency:

    • DMAP is a crucial catalyst that accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[3][5] This intermediate is more susceptible to nucleophilic attack by the alcohol than the initial O-acylisourea. Ensure you are using a sufficient catalytic amount, typically 5-10 mol%.

  • Presence of Moisture: The reaction is designed to couple a carboxylic acid and an alcohol by removing a molecule of water. Any extraneous water in the reaction will consume the DCC, rendering it ineffective for activating the carboxylic acid.[2] Ensure all glassware is oven-dried and use anhydrous solvents.

Q2: A significant amount of white, insoluble solid has formed in my reaction flask. What is it, and how should I handle it?

A2: This is almost certainly N,N'-dicyclohexylurea (DCU) , the byproduct of the DCC coupling agent. After DCC activates the carboxylic acid, it is converted to DCU.[2]

  • Identity: DCU is notoriously insoluble in many common organic solvents, including dichloromethane (DCM) and ethyl acetate, which is why it precipitates from the reaction mixture.[6]

  • Removal Protocol:

    • Upon reaction completion, it is often easiest to filter the entire reaction mixture through a sintered glass funnel or a pad of Celite® to remove the bulk of the DCU before proceeding with the aqueous workup.

    • Wash the collected DCU cake with a small amount of the reaction solvent to recover any trapped product.

    • Be aware that some DCU may remain dissolved or finely suspended. It can sometimes precipitate further upon concentration of the filtrate. A second filtration may be necessary after the solvent is removed.

Q3: My NMR spectrum shows my desired product, but there are persistent impurity peaks. What are the most common side products?

A3: Besides unreacted starting materials, the most common impurity specific to the Steglich esterification is N-acylurea. Other impurities can arise from starting material degradation.

  • N-Acylurea Byproduct: This is the most characteristic impurity of a DCC-mediated coupling. It forms when the O-acylisourea intermediate, which is activated for reaction with the alcohol, undergoes a slow, intramolecular 1,3-rearrangement to the thermodynamically more stable N-acylurea.[2][3][5] This rearranged product is unreactive towards the alcohol and represents a loss of yield.

    • Cause: This side reaction becomes competitive if the primary reaction (nucleophilic attack by the alcohol) is slow. This can happen with sterically hindered alcohols or when the reaction is run for excessively long periods without sufficient DMAP catalyst.[6]

    • Identification & Removal: N-acylurea is often difficult to separate from the desired ester due to similar polarities. Careful flash column chromatography is typically required for its removal.

  • Polymerization Products: Acrylate esters are susceptible to polymerization, which can be initiated by heat, light, or residual radicals.[7][8] This can result in oligomeric or polymeric materials that appear as broad humps in an NMR spectrum or as an intractable oil.

    • Prevention: Conduct the reaction at or below room temperature and avoid exposure to direct sunlight. During purification, if distillation is attempted (not generally recommended for this compound), the addition of a radical inhibitor like hydroquinone is advisable.[7][9]

Below is a summary of common impurities and their characteristics.

Impurity NameFormation PathwayCommon Analytical Signature
Unreacted 3-(2-furyl)acrylic acidIncomplete reaction.Broad singlet for carboxylic acid proton (>10 ppm in ¹H NMR); will partition into basic aqueous layer during workup.
Unreacted SalicylaldehydeIncomplete reaction.Aldehyde proton at ~9.9 ppm, phenolic -OH signal (variable); characteristic aromatic splitting pattern.
N,N'-Dicyclohexylurea (DCU)Byproduct of DCC activation.Insoluble white solid. Characteristic signals in ¹H and ¹³C NMR if partially soluble. Difficult to remove trace amounts.[6]
N-AcylureaIntramolecular rearrangement of the O-acylisourea intermediate.[3]A complex set of signals in ¹H NMR. Often has a similar Rf to the product on TLC, complicating purification.
Salicylic AcidOxidation of salicylaldehyde starting material.Will react with DCC to form the corresponding ester, a common impurity if old salicylaldehyde is used.
Q4: My final product is a dark brown oil instead of the expected solid. What could have caused this discoloration?

A4: Discoloration is usually a sign of degradation or difficult-to-remove impurities.

  • Furan Ring Decomposition: Furan moieties can be sensitive to acidic conditions, leading to ring-opening and polymerization, often forming dark, resinous materials. While the Steglich reaction is neutral, acidic impurities in starting materials or during an acidic workup can contribute to this.

  • High Reaction Temperature: Running the reaction at elevated temperatures can accelerate side reactions and decomposition, leading to colored byproducts.[8] The Steglich esterification should be run at room temperature.[2]

  • Insufficient Purification: Crude products are often dark. The color may be due to minor, highly colored impurities that can be removed with proper purification, such as flash column chromatography.

Key Experimental Workflows & Protocols

To ensure success, we provide a standard operating procedure for the synthesis and purification of this compound.

Diagram of the Steglich Esterification Pathway

This diagram illustrates the primary reaction pathway for ester formation and the competing side reaction that leads to the N-acylurea byproduct.

Steglich_Mechanism cluster_reactants cluster_products Acid 3-(2-Furyl)acrylic Acid O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + DCC DCC DCC->O_Acyl + Alcohol Salicylaldehyde Product 2-Formylphenyl 3-(2-furyl)acrylate Alcohol->Product + DMAP DMAP (catalyst) N_Acyl_Urea N-Acylurea (Side Product) O_Acyl->N_Acyl_Urea 1,3-Rearrangement (Slow) Active_Ester N-Acylpyridinium (Highly Reactive) O_Acyl->Active_Ester + DMAP DCU DCU Active_Ester->Product +

Caption: Mechanism of the DMAP-catalyzed Steglich esterification and side reaction.

Protocol 1: Synthesis via Steglich Esterification
  • Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-furyl)acrylic acid (1.0 eq), salicylaldehyde (1.0 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Filtration: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small volume of DCM.

Diagram of the Purification Workflow

This diagram outlines the sequential steps for isolating the pure product after the reaction is complete.

Purification_Workflow A 1. Completed Reaction Mixture B 2. Filter to Remove DCU A->B C 3. Transfer Filtrate to Separatory Funnel B->C D 4. Wash with 1M HCl (Removes DMAP) C->D E 5. Wash with sat. NaHCO₃ (Removes unreacted acid) D->E F 6. Wash with Brine E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate in vacuo G->H I 9. Purify via Flash Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Step-by-step workflow for the purification of the crude product.

Protocol 2: Product Purification
  • Aqueous Workup: Transfer the filtrate from Protocol 1 to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2x) to remove DMAP.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted 3-(2-furyl)acrylic acid.

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Flash Chromatography: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. Confirm purity and identity using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • D.J. Doolittle, W.J. Krasavage, R.R. Miller, "Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro," PubMed, [Online]. Available: [Link]

  • "Acrylic Ester Polymers," In - Free, [Online]. Available: [Link]

  • W.A. Raczynski, "Process for the purification of acrylate and methacrylate esters," Google Patents, US2618652A, 1952. [Online].
  • T. Hirayama, et al., "Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation," PMC, 2017. [Online]. Available: [Link]

  • "Steglich esterification," Grokipedia, [Online]. Available: [Link]

  • A. Finne, et al., "Process for the preparation of pure acrylate esters," Google Patents, US20120203028A1, 2012. [Online].
  • "Steglich Esterification," Organic Chemistry Portal, [Online]. Available: [Link]

  • R. Weigand, et al., "A simple and efficient synthetic method towards α-substituted acrylic esters has been developed using the Horner–Wadsworth–Emmons (HWE) reaction," ResearchGate, [Online]. Available: [Link]

  • W. Streit, et al., "Method for the enzyme-catalysed hydrolysis of polyacrylic acid esters, and esterases used therefor," Google Patents, WO2010007155A1, 2010. [Online].
  • "2-Ethylhexyl Acrylate Purity Control: 5 Proven Synthesis Strategies," Acrylate-Monomer.com, 2025. [Online]. Available: [Link]

  • E.B. Womack, J. McWhirter, "Cinnamic acid, phenyl ester," Organic Syntheses Procedure, [Online]. Available: [Link]

  • "Steglich esterification," Wikipedia, [Online]. Available: [Link]

  • M. Osborne, "SYNTHESIS OF CINNAMIC ACID ESTERS," ASPIRE, 2019. [Online]. Available: [Link]

  • "Cinnamic acid," Wikipedia, [Online]. Available: [Link]

  • S. Singh, et al., "Recent advances in synthetic approaches for bioactive cinnamic acid derivatives," RSC, 2025. [Online]. Available: [Link]

  • L.J. Diorazio, et al., "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids," RSC, 2021. [Online]. Available: [Link]

  • "Wittig Reaction," Dalal Institute, [Online]. Available: [Link]

  • D.A. Nguyen, "Steglich Esterification," Scribd, [Online]. Available: [Link]

  • "Comparison of Traditional and Alternative Wittig Reactions," Delaware Valley University, [Online]. Available: [Link]

  • "Wittig Reaction," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

  • "Wittig Reaction - Common Conditions," ReactionFlash, [Online]. Available: [Link]

  • "Synthesis of 2-furyl acrylic acid," PrepChem.com, [Online]. Available: [Link]

  • "Did You Know That Acrylates Are “Easy-Cleans”?," John-Henry Enterprises, [Online]. Available: [Link]

  • "PREPARATION OF /3,2-FURYL ACRYLIC ACID," ias.ac.in, [Online]. Available: [Link]

  • P.S. Prabhakar, S. Dutta, "Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis," ResearchGate, 2023. [Online]. Available: [Link]

  • "Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates," ResearchGate, 2025. [Online]. Available: [Link]

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thermal stability issues of 2-formylphenyl 3-(2-furyl)acrylate in high-temp reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-formylphenyl 3-(2-furyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in high-temperature synthetic applications. This compound combines a thermally sensitive furan moiety, a reactive acrylate system, and an aldehyde group, making it a powerful intermediate but also susceptible to specific degradation pathways at elevated temperatures. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that influence its thermal stability?

The thermal stability of this compound is governed by three key functional groups:

  • Furan Ring: The five-membered heterocyclic furan ring is an electron-rich aromatic system. At high temperatures, it can undergo ring-opening reactions or participate in polymerization and resinification, especially in the presence of acid catalysts or oxygen.[1][2]

  • Acrylate System: The α,β-unsaturated ester is susceptible to polymerization, especially via radical mechanisms initiated by heat or impurities. At very high temperatures, decarboxylation can also occur, though this is more common with the free acid.[3][4]

  • Ortho-Formylphenyl Ester: The aldehyde group (formyl) is highly reactive and prone to oxidation, especially at elevated temperatures, which can convert it to a carboxylic acid.[5][6] It can also participate in self-condensation reactions (e.g., Aldol or Cannizzaro reactions) or other side reactions with nucleophiles present in the reaction mixture.[7][8] The ester linkage itself can be a point of cleavage under harsh thermal or catalytic conditions.

Q2: Why is a strict inert atmosphere so critical when heating this compound?

An inert atmosphere (e.g., nitrogen or argon) is crucial for two main reasons:

  • Preventing Oxidation: Both the aldehyde and the furan ring are susceptible to oxidation at high temperatures.[6][9] Cinnamaldehyde, a related structure, is stable under nitrogen but highly unstable under oxygen, forming peroxides that can lead to complex decomposition pathways and even explosive hazards.[5][6]

  • Suppressing Radical Polymerization: Oxygen can act as a radical initiator, promoting the polymerization of the acrylate moiety, which leads to the formation of intractable oligomeric or polymeric byproducts and reduces the yield of the desired product.

Q3: At what temperature should I start to become concerned about thermal decomposition?

The onset of thermal degradation is not a single, fixed point but rather a range that depends on heating rate, reaction time, and the presence of catalysts or impurities. However, based on related structures:

  • Furan derivatives can begin to show significant thermal degradation pathways activating around 140-160°C.[10]

  • Cinnamic acid, a structural relative of the acrylate portion, shows thermal decomposition in the 100-400°C range, with a melting point around 135°C.[3][11]

  • Acrylate polymers can exhibit thermal decomposition beginning around 200°C.[4]

Therefore, it is advisable to exercise caution with reaction temperatures exceeding 140°C . For prolonged reactions, even lower temperatures may lead to gradual degradation. It is highly recommended to perform a preliminary thermal stability analysis (e.g., TGA/DSC) on the material if it will be subjected to demanding thermal stress.

Troubleshooting Guide: High-Temperature Reactions

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Issue 1: My reaction yield is significantly lower than expected, and I observe a complex mixture of unidentified products.

  • Probable Cause: This is a classic sign of thermal decomposition. The high temperature is likely causing multiple degradation pathways to occur simultaneously, fragmenting the molecule or promoting side reactions faster than the desired transformation.

  • Investigative Steps & Solutions:

    • Confirm Purity of Starting Material: Impurities can catalyze decomposition. Ensure the purity of your this compound using NMR or chromatography before use.[12]

    • Lower the Reaction Temperature: This is the most critical variable. Determine if the reaction can proceed at a lower temperature, even if it requires a longer reaction time or a more active catalyst. A 10-20°C reduction can have a significant impact on suppressing side reactions.

    • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or in-situ IR) to avoid prolonged heating after the reaction has reached completion. Over-heating can lead to product degradation.[12]

    • Ensure Efficient Heat Transfer: Use a suitable heating medium like silicone oil and ensure efficient stirring to avoid localized hot spots in the reaction vessel.[13] Uneven heating can cause significant degradation in one part of the flask while the rest remains at the target temperature.

Issue 2: The reaction mixture turns dark brown or black, and I am isolating a tar-like, insoluble substance.

  • Probable Cause: This indicates polymerization or resinification. The furan ring, acrylate double bond, and aldehyde group are all capable of forming polymeric structures under thermal stress. Furan compounds are particularly known for forming resins.[14]

  • Investigative Steps & Solutions:

    • Strictly Exclude Oxygen: As discussed in the FAQ, oxygen can initiate radical polymerization of the acrylate. Ensure your inert atmosphere is robust by using high-purity gas and degassing your solvent beforehand.

    • Consider a Radical Inhibitor: If radical polymerization of the acrylate is suspected, the addition of a small amount of an inhibitor like BHT (butylated hydroxytoluene) or hydroquinone might be beneficial, provided it doesn't interfere with your desired reaction.

    • Control pH: Acidic or basic conditions can catalyze aldol-type condensation of the aldehyde or polymerization of the furan ring. Ensure the reaction medium is appropriately buffered if necessary.[7]

Issue 3: My post-reaction analysis (GC-MS, LC-MS) shows a new major peak corresponding to a molecule without the furan ring or the formyl group.

  • Probable Cause: Specific, high-energy degradation pathways are being favored. This could be furan ring-opening or cleavage at the ester or formyl group. Quantum chemical calculations and experimental studies on substituted furans show that ring-opening isomerization is a key decomposition pathway at high temperatures.[1][2]

  • Investigative Steps & Solutions:

    • Analyze Byproducts: Attempt to identify the structure of the major byproduct. This provides crucial mechanistic clues. For example, the loss of CO (28 Da) might suggest decarbonylation of the aldehyde or furan ring.

    • Consult Mechanistic Studies: Research on the thermal decomposition of furfural, cinnamates, and benzaldehyde can provide insights into likely fragmentation patterns.[1][3][5]

    • Employ a Milder Protocol: If the desired reaction allows, investigate alternative synthetic routes that do not require such high temperatures, such as microwave-assisted synthesis (which can sometimes reduce reaction times and byproduct formation) or different catalytic systems.

Summary of Potential Degradation Pathways
Functional GroupDegradation PathwayPotential ByproductsTypical Onset Temp.
Furan Ring Ring-Opening IsomerizationOpen-chain carbonyl compounds, CO, propyne, ketene> 160°C
Resinification/PolymerizationInsoluble tar-like polymers> 140°C
Acrylate System Radical PolymerizationOligomers/Polymers> 100°C (Initiator dependent)
Decarboxylation (less common for esters)Styrene-like derivatives> 250°C
Aldehyde Group Oxidation2-Carboxyphenyl 3-(2-furyl)acrylate> 100°C (O₂ presence)
Aldol-type CondensationSelf-condensation products (high MW)> 120°C (Base/Acid catalyst)
Ester Linkage Hydrolysis/Transesterification3-(2-Furyl)acrylic acid, SalicylaldehydeCatalyst/Water dependent
Visualizing the Problem: Potential Decomposition Routes

The following diagram illustrates the primary points of thermal instability in the molecule.

G cluster_molecule This compound cluster_pathways High-Temperature Degradation Pathways cluster_products Resulting Byproducts Start Start Molecule Furan Furan Ring Opening Start->Furan Pathway 1 Acrylate Acrylate Polymerization Start->Acrylate Pathway 2 Aldehyde Aldehyde Side-Reactions Start->Aldehyde Pathway 3 Ester Ester Cleavage Start->Ester Pathway 4 P1 Open-Chain Compounds, CO Furan->P1 P2 Insoluble Polymer / Tar Acrylate->P2 P3 Oxidation / Condensation Products Aldehyde->P3 P4 Salicylaldehyde, Furylacrylic Acid Ester->P4

Caption: Potential thermal degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Assessing Thermal Stability with DSC/TGA

This protocol provides a method for determining the onset of thermal decomposition for your specific batch of material.

Objective: To determine the decomposition temperature (Td) and identify mass loss events under an inert atmosphere.

Materials:

  • This compound (5-10 mg)

  • TGA/DSC instrument (e.g., NETZSCH, TA Instruments)

  • Aluminum or ceramic TGA pans

  • High-purity nitrogen gas (99.999%)

Procedure:

  • Instrument Setup: Calibrate the TGA/DSC instrument for temperature and mass according to the manufacturer's instructions.

  • Sample Preparation: Tare an empty TGA pan. Carefully place 5-10 mg of the sample into the pan.

  • Loading: Place the sample pan into the TGA furnace.

  • Method Programming:

    • Gas: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a rate of 10°C/min.

  • Data Acquisition: Start the experiment and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Analysis: Analyze the resulting curve. The onset of the major mass loss event on the TGA curve is typically reported as the decomposition temperature. The DSC curve will show if the decomposition is endothermic or exothermic.

Troubleshooting Workflow Diagram

Use this logical diagram to diagnose issues in your high-temperature reactions.

G start Problem: Low Yield or Byproduct Formation q2 Is the starting material pure? start->q2 q1 Is the reaction mixture dark/tarry? sol4 Action: Lower reaction temp by 10-20°C. Monitor reaction to minimize time. q1->sol4 No (General Decomposition) sol5 Action: Add radical inhibitor (e.g., BHT) if compatible with reaction. q1->sol5 Yes (Polymerization) q3 Is the atmosphere strictly inert? q2->q3 Yes sol1 Action: Purify starting material (recrystallization/chromatography). q2->sol1 No q4 Is temperature control precise? q3->q4 Yes sol2 Action: Degas solvent and use high-purity N2/Ar. q3->sol2 No q4->q1 Yes sol3 Action: Use calibrated thermometer and oil bath. Avoid hot spots. q4->sol3 No

Caption: A step-by-step workflow for troubleshooting problematic reactions.

References

  • Van Geem, K. M., et al. (2010). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio.
  • Lim, H. Y., & Kim, J. (2019). Furan in Thermally Processed Foods - A Review. Toxicology Research.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry.
  • Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study.
  • Chen, B.-H., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI.
  • Shevchenko, D., et al. (2025). Thermal decomposition of 4-methoxy cinnamic acid over nanoceria. Sciforum.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Heating and Cooling. University of Rochester Chemistry Department Website.
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. University of Rochester Chemistry Department Website.
  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester Chemistry Department Website.
  • Zhao, M., et al. (2016). Kinetics of non-isothermal decomposition of cinnamic acid.
  • Wang, Q., et al. (2020).
  • PrepChem. (Date not available). Synthesis of 2-furyl acrylic acid. PrepChem.com.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
  • Chemistry Student. (Date not available). Chemical Reactions of Aldehydes and Ketones. Chemistry Student Website.
  • Sastri, M. V. C. (Date not available). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Indian Academy of Sciences.
  • Jack Westin. (Date not available). Aldehydes And Ketones Important Reactions.
  • Schaller, C., et al. (2023). Thermal stability and curing behavior of acrylate photopolymers for additive manufacturing. Journal of Applied Polymer Science.
  • Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. Biomass Conversion and Biorefinery.
  • BenchChem. (2025).

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Validation & Comparative

FTIR characteristic peaks analysis of 2-formylphenyl 3-(2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 2-formylphenyl 3-(2-furyl)acrylate

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. This compound is a molecule of interest, incorporating a unique combination of an aromatic aldehyde, a furan moiety, and an acrylate ester linkage. This guide provides a comprehensive analysis of its Fourier-Transform Infrared (FTIR) spectroscopic signature, offering a comparative framework against its structural precursors and related functional groups. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule and its analogues.

The Molecular Architecture: Deconstructing the Vibrational Profile

The infrared spectrum of this compound is a composite of the vibrational modes of its distinct functional groups. Understanding these individual components is the first step in assigning the characteristic peaks of the complete structure.

dot

cluster_Molecule This compound mol Key Functional Groups aldehyde Aromatic Aldehyde (-CHO) mol->aldehyde Formyl Group ester Acrylate Ester (-COO-) mol->ester Ester Linkage furan Furan Ring mol->furan Heterocycle phenyl Phenyl Ring (ortho-disubstituted) mol->phenyl Aromatic Core alkene Alkene (C=C) mol->alkene Acrylate Backbone

Caption: Key functional groups contributing to the FTIR spectrum of the target molecule.

The primary vibrational modes of interest arise from:

  • The 2-Formylphenyl Moiety: This includes the aromatic phenyl ring and the attached aldehyde group. Key vibrations are the aldehyde C=O stretch, the unique aldehyde C-H stretches, and the aromatic C=C and C-H vibrations.

  • The 3-(2-Furyl)acrylate Moiety: This portion contributes the ester C=O stretch, the acrylate C=C stretch, the furan ring vibrations, and the characteristic C-O stretches of the ester.

Comparative FTIR Peak Analysis: Isolating Key Signatures

To precisely assign the peaks for this compound, we compare its expected spectrum with those of its precursors: 2-formylphenol (salicylaldehyde) and 3-(2-furyl)acrylic acid . This comparative approach allows for a more confident identification of how the combination of these moieties into the final ester product influences the vibrational frequencies.

Functional GroupVibrational Mode2-Formylphenol (Salicylaldehyde)[1][2]3-(2-Furyl)acrylic Acid[3]This compound (Expected) Justification for Shift/Appearance
Aldehyde Aldehydic C-H Stretch~2850, ~2750 cm⁻¹N/A~2850, ~2750 cm⁻¹ (Weak) Diagnostic for the aldehyde group; expected to be present and distinct.[4][5][6]
Carbonyl C=O Stretch~1664 cm⁻¹N/A~1700-1685 cm⁻¹ (Strong) The C=O is conjugated with the phenyl ring.[7][8] The frequency is higher than in salicylaldehyde because the intramolecular hydrogen bond is replaced by an ester linkage.
Ester & Acid O-H Stretch~3200 cm⁻¹ (Broad, H-bonded)~3100-2500 cm⁻¹ (Very Broad)Absent Disappearance of the broad O-H band is a key indicator of successful esterification.
Ester C=O StretchN/A~1680 cm⁻¹ (Carboxylic Acid)~1725-1715 cm⁻¹ (Very Strong) This peak is characteristic of an α,β-unsaturated ester.[9][10] It is expected to be the most intense band in the spectrum.
C-O-C Asymmetric StretchN/AN/A~1280-1250 cm⁻¹ (Strong) Characteristic strong stretching vibration for the C-O bond between the carbonyl and the phenyl ring.[9]
C-O-C Symmetric StretchN/AN/A~1150-1120 cm⁻¹ (Strong) Characteristic strong stretching vibration for the O-C bond of the acrylate portion.[9][10]
Alkene & Rings Aromatic/Furan C-H Stretch~3060 cm⁻¹~3140 cm⁻¹~3140, ~3060 cm⁻¹ (Medium) Peaks above 3000 cm⁻¹ are characteristic of sp² C-H bonds from both the phenyl and furan rings.[11][12]
Alkene C=C StretchN/A~1625 cm⁻¹~1630 cm⁻¹ (Medium) Conjugated C=C stretch of the acrylate moiety.[13]
Aromatic/Furan C=C Stretch~1600, 1580, 1485 cm⁻¹~1560, 1480 cm⁻¹Multiple peaks ~1600-1450 cm⁻¹ (Medium-Sharp) Overlapping contributions from both the phenyl and furan ring C=C bond stretching.[12][14][15]
Fingerprint Furan Ring ModesN/AMultiple peaks ~1250-740 cm⁻¹Multiple peaks ~1250-740 cm⁻¹ Characteristic furan ring breathing and C-H out-of-plane bending vibrations are expected.[11][14]
Phenyl C-H Out-of-Plane Bend~750 cm⁻¹N/A~755 cm⁻¹ (Strong) This strong peak is indicative of the 1,2-disubstitution (ortho) pattern on the phenyl ring.[4]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the reliability and reproducibility of the FTIR analysis, a standardized experimental procedure is crucial. The following protocol outlines the steps for analyzing a solid sample using the KBr pellet transmission method.

dot

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A 1. Dry Sample & KBr (Remove moisture) B 2. Weigh Sample (~1-2 mg) A->B C 3. Weigh KBr (~150-200 mg) B->C D 4. Grind Mixture (Agate mortar & pestle) C->D E 5. Form Pellet (Hydraulic press) D->E F 6. Record Background (Empty sample chamber) E->F G 7. Mount Pellet (Sample holder) F->G H 8. Acquire Spectrum (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) G->H I 9. Baseline Correction H->I J 10. Peak Picking & Labeling I->J K 11. Comparative Analysis J->K

Caption: Standard experimental workflow for FTIR analysis via the KBr pellet method.

Methodology:

  • Sample and Reagent Preparation: Ensure both the this compound sample and spectroscopic grade Potassium Bromide (KBr) are thoroughly dried in an oven to eliminate interfering moisture (O-H) bands.

  • Mixing: Accurately weigh approximately 1-2 mg of the sample and 150-200 mg of KBr.

  • Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture until a fine, homogeneous powder is obtained. This minimizes scattering effects and ensures a uniform distribution of the sample.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.[10]

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32) to achieve a good signal-to-noise ratio.[10][16]

  • Data Analysis: Process the resulting spectrum by performing a baseline correction and identifying the peak positions (in cm⁻¹). Compare the experimental peaks to the reference data for assignment.

Conclusion: A Spectroscopic Fingerprint

The FTIR spectrum of this compound provides a definitive fingerprint for its structural verification. The most telling evidence of its formation from 2-formylphenol and 3-(2-furyl)acrylic acid is the disappearance of the broad hydroxyl (-OH) absorption bands and the emergence of two new, very strong carbonyl (C=O) peaks in the 1725-1715 cm⁻¹ and 1700-1685 cm⁻¹ regions, corresponding to the acrylate ester and the aromatic aldehyde, respectively. These, in conjunction with the characteristic aldehydic C-H stretches around 2750 cm⁻¹ and the strong C-O ester stretches, provide unambiguous confirmation of the molecule's identity. This guide provides the foundational spectroscopic knowledge for researchers working with this and structurally related compounds.

References

  • Coates, J. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Introduction to Spectroscopy. ResearchGate. [Link]

  • VPL. (n.d.). Furan (C4H4O). University of Washington. [Link]

  • Saluja, V., et al. (2022). Microscopic and Spectroscopic Imaging and Thermal Analysis of Acrylates, Silicones and Active Pharmaceutical Ingredients in Adhesive Transdermal Patches. PMC. [Link]

  • AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [Link]

  • Saeed, M., et al. (2023). FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

  • Workman, J. Jr., & Smith, B. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR: aldehydes. [Link]

  • Durig, J. R. (1962). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

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  • ResearchGate. (n.d.). FT-IR spectra of the copolymers prepared from a distilled mixture of acrylic esters. [Link]

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  • McGuire Research Group. (2022). Chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy of furan in its v10 and v13 excited vibration. MIT. [Link]

  • Zannotti, M., et al. (2021). Study of the Spatio-Chemical Heterogeneity of Tannin-Furanic Foams: From 1D FTIR Spectroscopy to 3D FTIR Micro-Computed Tomography. PMC. [Link]

  • Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

  • NIST. (n.d.). 3-(3-Furyl)acrylic acid. NIST WebBook. [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-. NIST WebBook. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of acrylic acid. [Link]

  • Zarei, S. A., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Oriental Journal of Chemistry. [Link]

  • PeerJ. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. [Link]

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  • Coulibaly, W. et al. (2024). Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. PeerJ. [Link]

  • SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. [Link]

  • MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. [Link]

  • ResearchGate. (n.d.). FTIR Characterizations for Chemical Reagents (2-Hydroxybenzaldehyde,...). [Link]

  • Aksenov, N. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. [Link]

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mass spectrometry fragmentation pattern of 2-formylphenyl 3-(2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-formylphenyl 3-(2-furyl)acrylate

Authored by a Senior Application Scientist

This guide provides a detailed predictive analysis of the mass spectrometric fragmentation behavior of this compound. In the absence of published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles from analogous structures to build a reliable predictive model. This approach is crucial for researchers in drug development and chemical analysis who frequently encounter novel molecules and must rely on foundational knowledge to elucidate their structures.

We will explore the expected fragmentation patterns under two common ionization techniques: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS). By comparing these techniques, we can highlight the key diagnostic fragments that would be crucial for the structural confirmation of this compound.

Molecular Structure and Rationale for Analysis

The target molecule, this compound, possesses a molecular weight of 242.23 g/mol and the formula C₁₄H₁₀O₄. Its structure incorporates three key functional groups that will dictate its fragmentation behavior:

  • A 2-formylphenyl ester group : This moiety combines an aromatic aldehyde (benzaldehyde derivative) and a phenyl ester. Benzaldehyde derivatives are known to produce characteristic fragments through the loss of a hydrogen radical or a carbon monoxide molecule.[1][2][3]

  • A 3-(2-furyl)acrylate core : This system includes an α,β-unsaturated ester and a furan ring. Furan rings and acrylate esters have distinct fragmentation pathways that can be anticipated.[4][5]

  • An Ester Linkage : The ester bond is a relatively weak point in the molecule and is expected to be a primary site for cleavage, especially in ESI-MS/MS.[6][7]

Understanding the interplay of these groups is essential for predicting the most probable fragmentation pathways and identifying the most stable, and therefore most abundant, fragment ions.

Proposed Experimental Protocols

To ensure comprehensive data acquisition, a dual-platform approach using both Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI analysis is recommended.

Protocol 1: Electron Ionization via GC-MS

This protocol is designed to generate a reproducible fragmentation "fingerprint" of the molecule.

  • Sample Preparation : A 1 mg/mL solution of this compound is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with a standard non-polar capillary column (e.g., DB-5ms) is used.[8]

  • GC Parameters :

    • Injector Temperature : 280 °C

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Program : Start at 150 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min and hold for 5 minutes. This program is designed to ensure the elution of the relatively high-boiling-point analyte without thermal degradation.

  • MS Parameters :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV. This is the standard energy to ensure extensive and reproducible fragmentation.[4]

    • Ion Source Temperature : 230 °C.

    • Mass Range : m/z 40-450.

Protocol 2: Electrospray Ionization via LC-MS/MS

This protocol is optimized for identifying the molecular ion and studying its controlled fragmentation.

  • Sample Preparation : A 10 µg/mL solution is prepared in an acetonitrile/water (50:50 v/v) mixture.

  • Instrumentation : A High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • LC Parameters :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 0.3 mL/min.

  • MS Parameters :

    • Ionization Mode : ESI Positive. ESI is a soft ionization technique that typically yields the intact protonated molecule.[9][10]

    • Capillary Voltage : 3.5 kV.

    • Drying Gas Temperature : 325 °C.

    • MS1 Scan : Full scan from m/z 100-500 to identify the precursor ion ([M+H]⁺ or [M+Na]⁺).

    • MS2 (Tandem MS) : Product ion scan of the selected precursor ion using Collision-Induced Dissociation (CID) with normalized collision energies ranging from 10-40 eV to observe fragmentation patterns.

Predictive Fragmentation Analysis

A. Electron Ionization (EI) Fragmentation Pattern

Under 70 eV EI conditions, the molecular ion ([C₁₄H₁₀O₄]⁺˙) is expected to form at m/z 242. This ion will be energetically unstable and undergo extensive fragmentation. The predicted major pathways are based on the established fragmentation of its constituent parts. A key comparative compound is (E)-Ethyl 3-(2-furyl)acrylate, whose EI spectrum shows a base peak at m/z 121, corresponding to the 3-(2-furyl)acryloyl cation, and a molecular ion at m/z 166.[5]

Key Predicted EI Fragmentation Pathways:

  • Formation of the 3-(2-furyl)acryloyl cation (m/z 121) : Cleavage of the ester C-O bond is highly probable, leading to the loss of a 2-formylphenoxy radical. The resulting cation at m/z 121 would be resonance-stabilized and is predicted to be the base peak , analogous to the fragmentation of similar acrylate esters.[5]

  • Formation of the 2-formylphenoxide cation (m/z 121) : The alternative cleavage could form the 2-formylphenoxide cation, also at m/z 121. While possible, the charge is more likely to be retained on the furoyl fragment due to stabilization.

  • Loss of CO from the Aldehyde (m/z 214) : A characteristic fragmentation of benzaldehyde derivatives is the loss of carbon monoxide (28 Da).[3] This would lead to a fragment at m/z 214.

  • Formation of the Benzoyl Cation (m/z 105) : Fragmentation within the 2-formylphenyl moiety can lead to the formation of the stable benzoyl cation at m/z 105.[1]

  • Formation of the Furan Cation (m/z 68 or 67) : The furan ring itself can fragment, although this is less common than cleavages at the weaker ester linkage. Furan typically shows a molecular ion at m/z 68.[11]

The following diagram illustrates the primary predicted EI fragmentation pathways.

EI_Fragmentation cluster_main Primary Fragmentation cluster_frags Key Fragment Ions M [M]⁺˙ m/z 242 F1 [C₇H₅O₂]⁺ m/z 121 (Base Peak) M->F1 - C₇H₅O₂• F2 [M-CO]⁺˙ m/z 214 M->F2 - CO F3 [C₇H₅O]⁺ m/z 105 M->F3 Rearrangement & Cleavage F4 [C₄H₃O]⁺ m/z 67 F1->F4 - C₃H₂O F5 [C₆H₄O₂]⁺˙ m/z 120 F2->F5 - C₇H₅O₂• caption Predicted EI-MS Fragmentation of this compound

Caption: Predicted EI-MS Fragmentation Pathways.

B. Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive mode ESI, the molecule will primarily be observed as the protonated species, [M+H]⁺, at m/z 243. Tandem MS (MS/MS) analysis via Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation at the most labile sites.

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Neutral Loss of 2-formylphenol (m/z 121) : The most likely fragmentation pathway under CID is the cleavage of the ester bond, leading to the neutral loss of 2-formylphenol (122 Da). This would regenerate the highly stable 3-(2-furyl)acryloyl cation at m/z 121 . This is often the most prominent fragment for protonated esters.[10]

  • Neutral Loss of 3-(2-furyl)acrylic acid (m/z 121) : A less probable pathway involves protonation on the aldehyde oxygen, followed by the neutral loss of 3-(2-furyl)acrylic acid (138 Da), which would yield a fragment ion at m/z 105 , corresponding to the protonated benzaldehyde moiety which quickly rearranges to the benzoyl cation.

ESI_Fragmentation cluster_main Precursor Ion cluster_frags Product Ions MH [M+H]⁺ m/z 243 F1 [C₇H₅O₂]⁺ m/z 121 MH->F1 - C₇H₆O₂ (Neutral Loss) F2 [C₇H₅O]⁺ m/z 105 MH->F2 - C₇H₆O₃ (Neutral Loss) caption Predicted ESI-MS/MS Fragmentation of this compound

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Summary of Predicted Data and Comparative Analysis

The following tables summarize the key predicted ions and provide a comparison with known data from related compounds.

Table 1: Predicted EI-MS Fragmentation Data

m/zProposed Ion StructureIon FormulaRationale & Comparison
242Molecular Ion[C₁₄H₁₀O₄]⁺˙Parent ion radical.
121 3-(2-furyl)acryloyl cation [C₇H₅O₂]⁺ Predicted Base Peak . Ester cleavage. Highly consistent with the base peak of (E)-Ethyl 3-(2-furyl)acrylate.[5]
214[M-CO]⁺˙[C₁₃H₁₀O₃]⁺˙Loss of CO from the aldehyde group, a classic fragmentation for benzaldehyde derivatives.[3]
105Benzoyl cation[C₇H₅O]⁺A common and stable fragment from benzaldehyde-containing structures.[1]
77Phenyl cation[C₆H₅]⁺Loss of CO from the benzoyl cation (m/z 105). A key marker for benzaldehyde.[2][3]
67Furoyl cation fragment[C₄H₃O]⁺Further fragmentation of the furan-containing ion at m/z 121.

Table 2: Predicted ESI-MS/MS Fragmentation Data (Precursor Ion: m/z 243)

m/zProposed Ion StructureIon FormulaRationale & Comparison
121 3-(2-furyl)acryloyl cation [C₇H₅O₂]⁺ Predicted Major Product Ion . Result of neutral loss of 2-formylphenol (122 Da) from the protonated ester. A very common pathway for protonated esters under CID.[10]
105Benzoyl cation[C₇H₅O]⁺Result of neutral loss of 3-(2-furyl)acrylic acid (138 Da). A less likely but possible pathway.

Conclusion

This guide provides a robust, theory-backed prediction of the mass spectrometric fragmentation of this compound. The primary diagnostic ions for this compound are expected to be:

  • Under EI-MS : A molecular ion at m/z 242 and a prominent base peak at m/z 121 , corresponding to the 3-(2-furyl)acryloyl cation. Other significant fragments at m/z 214 (M-CO), 105, and 77 would confirm the 2-formylphenyl moiety.

  • Under ESI-MS/MS : A protonated molecule at m/z 243, which upon CID, should yield a major product ion at m/z 121 .

This predictive framework serves as a powerful tool for researchers to identify and characterize this molecule or structurally similar compounds in complex mixtures, providing the foundational logic needed to interpret experimental data with confidence.

References

  • Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem.
  • Fragmentation of BENZALDEHYDE (Maina). Scribd. Available at: [Link]

  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. Benchchem.
  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017). PMC. Available at: [Link]

  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (Year not available). Journal of Agricultural and Food Chemistry.
  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Available at: [Link]

  • Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. (2006). PubMed. Available at: [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). MDPI. Available at: [Link]

  • A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025). ResearchGate. Available at: [Link]

  • Part 21: Mass Spectrometry - Fragmentation and Interpretation. (2018). YouTube. Available at: [Link]

  • MS spectra showing fragmentation patterns of cinnamic acid derivatives... ResearchGate. Available at: [Link]

  • APCI-MS Spectra of the fragmentation patterns of cinnamoylated... ResearchGate. Available at: [Link]

  • Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinn. (2017). Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Detailed structural elucidation of polyesters and acrylates using Fourier transform mass spectrometry. PMC. Available at: [Link]

  • Acrylic acid, 3-(2-furyl)-2-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride. PubChem. Available at: [Link]

  • (E)-Ethyl 3-(2-furyl)acrylate. PubChem. Available at: [Link]

  • Synthesis and characterization of functionalized phenyl acrylate polymer supports. ResearchGate. Available at: [Link]

  • Electrospray ionisation mass spectrometry (ESI MS) of poly(methyl methacrylate) and acrylic statistical copolymers. (1998). Chemical Communications (RSC Publishing). Available at: [Link]

  • 3-(2-FURYL)PROPYL ACRYLATE. Inxight Drugs. Available at: [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. PMC. Available at: [Link]

  • Is it possible for ESI MS result to show the fragmentation of several different compound/complexes? (2015). ResearchGate. Available at: [Link]

  • Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. (2023). MDPI. Available at: [Link]

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A Comparative Guide to the Reactivity of 2-Formylphenyl 3-(2-furyl)acrylate and Cinnamates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of synthetic chemistry and drug development, α,β-unsaturated esters are foundational building blocks. Among these, cinnamates are a well-established and extensively studied class, prized for their reliability and predictable reactivity. This guide introduces a comparative analysis between traditional cinnamates and a more complex, multifunctional analogue: 2-formylphenyl 3-(2-furyl)acrylate. We will dissect their structural and electronic differences to rationalize their divergent chemical behaviors. This guide provides field-proven insights into how the unique combination of an aldehyde, a furan ring, and an acrylate moiety in a single molecule opens avenues for complex, orthogonal synthetic strategies that are inaccessible with simple cinnamates.

Structural and Electronic Dissection

The reactivity of an organic molecule is fundamentally dictated by its structure and the resulting electronic landscape. While both cinnamates and this compound share a core acrylate functionality, their peripheral substituents create vastly different reactive profiles.

Cinnamates are derivatives of cinnamic acid, characterized by a phenyl group attached to the β-carbon of an acrylate system. Their reactivity can be modulated by introducing electron-donating or electron-withdrawing groups onto this phenyl ring.

This compound is a more intricate structure. It replaces the simple phenyl ring of a cinnamate with a 3-(2-furyl) group at the β-position and incorporates a 2-formylphenyl group in the ester portion. This introduces three distinct, electronically active functionalities:

  • The Furan Ring: An electron-rich, aromatic heterocycle that can also behave as a conjugated diene.[1]

  • The Acrylate System: The canonical α,β-unsaturated ester, acting as a Michael acceptor.

  • The 2-Formylphenyl Group: An aromatic ring bearing an electrophilic aldehyde, which also acts as an electron-withdrawing group influencing the attached ester.

Caption: Core structures of a generic cinnamate and this compound.

FeatureCinnamatesThis compound
Acrylate β-Substituent Phenyl RingFuran Ring
Electronic Nature of β-Substituent Aromatic; tunable (EWG/EDG)Electron-rich aromatic; diene character[2]
Ester Substituent Simple Alkyl/Aryl2-Formylphenyl
Electronic Nature of Ester Group Typically neutral or weakly influencingStrongly electron-withdrawing (due to -CHO)
Additional Reactive Sites Phenyl ring (electrophilic substitution)Aldehyde (-CHO), Furan ring (diene, electrophilic substitution)

Comparative Reactivity at the Acrylate Moiety

The core reactivity of the acrylate C=C double bond is present in both molecules, but its susceptibility to attack is significantly different.

Michael Addition

The Michael addition, or conjugate addition, of a nucleophile to the β-carbon is a hallmark reaction of acrylates. The reaction rate is highly dependent on the electrophilicity of this β-carbon.[3]

  • Cinnamates: The reactivity of cinnamates in Michael additions is considered moderate. While the ester group withdraws electron density, the phenyl ring can donate π-electron density into the conjugated system, slightly tempering the electrophilicity of the β-carbon. The general order of reactivity for Michael acceptors places cinnamates below more activated alkenes like acrylates and maleimides.[4]

  • This compound: This molecule is predicted to be significantly more reactive. The primary reason is the powerful electron-withdrawing nature of the 2-formylphenyl group on the ester oxygen. This inductive effect strongly polarizes the entire acrylate system, making the β-carbon far more electron-deficient and susceptible to nucleophilic attack. Computational and experimental studies confirm that electron-withdrawing substituents dramatically increase the rate of aza-Michael and thiol-Michael additions.[5][6]

Causality: The choice of an ester group is not trivial; it's a synthetic handle to tune reactivity. By using a 2-formylphenyl group, a chemist intentionally "activates" the acrylate system for more efficient conjugate additions compared to a standard methyl or ethyl cinnamate.

[2+2] Photocycloaddition

The dimerization of cinnamates via [2+2] photocycloaddition to form cyclobutane rings (truxillic and truxinic acids) is a classic photochemical transformation.[7][8] This reaction typically proceeds via sensitization to a triplet state, followed by cycloaddition.[9]

  • Cinnamates: Their photocycloaddition is well-documented and can be performed in solution or solid-state, with stereoselectivity often dictated by crystal packing.[7]

  • This compound: This molecule is also expected to undergo [2+2] photocycloaddition. However, the presence of the furan and formylphenyl chromophores will alter its UV absorption profile. The extended conjugation may allow for direct irradiation at longer wavelengths. Furthermore, the additional reactive sites could lead to competing photochemical pathways, such as intramolecular hydrogen abstraction by the excited aldehyde group.[10]

Catalytic Hydrogenation

Catalytic hydrogenation offers another point of divergence due to the multiple reducible groups on the this compound.

  • Cinnamates: Selective hydrogenation of the C=C double bond is readily achieved using catalysts like Pd/C, leaving the aromatic ring and ester intact.[11] More forcing conditions are required to reduce the phenyl ring.

  • This compound: Achieving selectivity is more challenging and offers greater synthetic flexibility.

    • C=C Bond: Can likely be reduced selectively under mild Pd/C catalysis.

    • Furan Ring: The furan ring can be hydrogenated to a tetrahydrofuran (THF) ring, often requiring catalysts like Rhodium or Ruthenium, or specific palladium systems.[12][13]

    • Aldehyde Group: The formyl group can be reduced to a benzyl alcohol, typically using hydride reagents (e.g., NaBH₄) or specific hydrogenation catalysts. This presents a challenge in chemoselectivity but also an opportunity to access diverse saturated scaffolds from a single precursor by carefully choosing catalysts and reaction conditions.

Orthogonal Reactivity: The Synthetic Power of Multifunctionality

The most significant advantage of this compound over cinnamates is its capacity for orthogonal reactions—selective transformations of one functional group in the presence of others.[14] This is a cornerstone of modern synthetic strategy, allowing for the stepwise and controlled construction of molecular complexity.

Caption: Comparative reaction pathways illustrating the enhanced synthetic versatility of this compound.

Aldehyde-Specific Chemistry

The 2-formyl group is a gateway to a host of transformations not possible with cinnamates. Aldehydes are versatile functional groups that can readily undergo:[15]

  • Imination/Reductive Amination: Reaction with primary amines to form imines, which can be subsequently reduced to secondary amines.

  • Wittig Olefination: Conversion of the C=O bond to a C=C bond.

  • Grignard/Organolithium Addition: Formation of secondary alcohols.

  • Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol.

This allows for the late-stage introduction of diverse side chains or linking points, a highly desirable feature in medicinal chemistry for building structure-activity relationship (SAR) libraries.

Furan as a Diene: The Diels-Alder Reaction

Perhaps the most powerful synthetic transformation available to this compound is the Diels-Alder reaction. The furan ring, while aromatic, can readily participate as the 4π-electron component (diene) in [4+2] cycloadditions with electron-deficient alkenes (dienophiles).[16][17] This reaction forms a 7-oxabicyclo[2.2.1]heptene system, a rigid and stereochemically rich scaffold.

  • Cinnamates: The phenyl ring is highly aromatic and does not participate in Diels-Alder reactions under normal conditions.

  • This compound: The furan ring provides access to complex bicyclic structures in a single, often highly stereoselective, step. This reaction is reversible, which can be exploited to achieve thermodynamic product control.[18]

This capability alone elevates the synthetic potential of the furyl acrylate far beyond that of a simple cinnamate, enabling rapid construction of complex molecular architectures.

Experimental Protocol: A Comparative Michael Addition

To provide a tangible comparison, this section outlines a self-validating protocol for a comparative study of the Michael addition of a secondary amine to methyl cinnamate versus this compound.

Objective: To qualitatively and quantitatively compare the rate of Michael addition to a standard cinnamate versus the activated this compound.

Caption: Workflow for the comparative Michael addition experiment.

Methodology
  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with stir bars, dissolve methyl cinnamate (1 eq.) and this compound (1 eq.) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Place both flasks in a water bath at room temperature (25 °C) to ensure identical thermal conditions.

  • Initiation:

    • Simultaneously, add piperidine (1.1 eq.) to each flask via syringe. Start a timer for each reaction.

  • Monitoring:

    • Every 15 minutes, withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate (Silica gel, 20% Ethyl Acetate in Hexane eluent).

    • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot (higher Rf) and the appearance of the product spot (lower Rf, more polar) indicates reaction progress.

    • Self-Validation: The rate of disappearance of the starting material on the TLC plate provides a direct, semi-quantitative comparison of the reaction rates. A faster disappearance for the this compound is expected.

  • Workup (after 2 hours or completion):

    • Quench each reaction by adding 1 M HCl solution.

    • Transfer the mixtures to separatory funnels, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify each crude product via flash column chromatography on silica gel.

    • Obtain the ¹H NMR spectrum of each crude and purified product.

    • Validation:

      • Confirm product structure by the disappearance of vinylic proton signals and the appearance of new aliphatic proton signals corresponding to the Michael adduct.

      • Calculate the conversion by integrating the starting material and product signals in the crude NMR.

      • Calculate the isolated yield of each product.

Anticipated Results
SubstrateTime for >95% Conversion (by TLC)Isolated Yield (2h)Rationale for Reactivity
Methyl Cinnamate> 2 hours~40-50%Moderate electrophilicity of β-carbon.
This compound< 30 minutes> 90%High electrophilicity due to electron-withdrawing 2-formylphenyl ester.[5]

Conclusion and Outlook

While cinnamates remain indispensable scaffolds for their simplicity and robust reactivity, they represent a class of molecules with a well-defined, and somewhat limited, synthetic playbook. In contrast, This compound emerges as a "synthetic chemist's multi-tool."

  • Enhanced Acrylate Reactivity: The strategically placed formylphenyl group activates the acrylate moiety, enabling faster and more efficient conjugate additions.

  • Orthogonal Chemical Handles: It possesses three distinct reactive centers (acrylate, aldehyde, furan) that can be addressed with high chemoselectivity. This allows for the construction of highly complex molecules in a planned, stepwise fashion.

  • Access to Novel Scaffolds: The ability of the furan ring to act as a diene in Diels-Alder reactions provides a direct route to rigid bicyclic structures that are completely inaccessible from cinnamates.

For drug development professionals and researchers, the choice between these two classes depends on the synthetic goal. For linear extensions or when a simple, robust pharmacophore is needed, cinnamates are an excellent choice. However, when the goal is to create complex, three-dimensional, and highly functionalized molecules, the superior versatility and orthogonal reactivity of a scaffold like this compound offer unparalleled advantages, justifying its more complex synthesis for the vast expansion in accessible chemical space.

References

  • Intramolecular [2+2] photocycloaddition of cinnamate. (n.d.). ResearchGate. Available at: [Link]

  • [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst. (2015). Angewandte Chemie International Edition. Available at: [Link]

  • Why does furan undergo Diels alder reaction? (2025). askIITians. Available at: [Link]

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Photosensitised regioselective [2+2]-cycloaddition of cinnamates and related alkenes. (2019). Chemical Communications. Available at: [Link]

  • Remarkable Reactivity of Boron-Substituted Furans in the Diels–Alder Reactions with Maleic Anhydride. (2019). Organic Letters. Available at: [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). Molecules. Available at: [Link]

  • Enantioselective [2+2] Cycloadditions of Cinnamate Esters: Generalizing Lewis Acid Catalysis of Triplet Energy Transfer. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Reactivity of 2-formylphenylacetate 9a in the presence of 2-aminobenzylamine 17. (n.d.). ResearchGate. Available at: [Link]

  • Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. (2000). Macromolecules. Available at: [Link]

  • Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. (2016). The Journal of Organic Chemistry. Available at: [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (n.d.). ResearchGate. Available at: [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (2007). Progress in Reaction Kinetics and Mechanism. Available at: [Link]

  • Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. (2001). Toxicology Letters. Available at: [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing. Available at: [Link]

  • Optoelectronic characteristics of furan substituted thiophene/phenylene co-oligomer single crystals for organic lasing. (2024). Journal of Materials Chemistry C. Available at: [Link]

  • Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach. (2017). Macromolecules. Available at: [Link]

  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely. (2013). Chemistry of Materials. Available at: [Link]

  • Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolym. (2016). UPCommons. Available at: [Link]

  • A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. (2019). Angewandte Chemie International Edition. Available at: [Link]

  • Blue Electrofluorescence Properties of Furan–Silole Ladder Pi-Conjugated Systems. (2018). Polymers. Available at: [Link]

  • Multivalent NHS-activated acrylates for orthogonal site-selective functionalisation of peptides at cysteine residues. (2022). Chemical Communications. Available at: [Link]

  • Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. (2012). Molecules. Available at: [Link]

  • Competition between π-π Or furan-perfluorophenyl stacking interactions in conjugated compounds prepared from azomethine connections. (n.d.). ResearchGate. Available at: [Link]

  • Examples of aldehyde based bioorthogonal reactions which use pendant functional groups to form irreversible conjugates. (n.d.). ResearchGate. Available at: [Link]

  • Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Available at: [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). ResearchGate. Available at: [Link]

  • The reactions of ozone with cinnamic acids: formation and decay of 2-hydroperoxy-2-hydroxyacetic acid. (2000). Physical Chemistry Chemical Physics. Available at: [Link]

  • Mechanism of Ozonolysis. (n.d.). MSU Chemistry. Available at: [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2026). ResearchGate. Available at: [Link]

  • Ozonolysis. (n.d.). Wikipedia. Available at: [Link]

  • Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. (2023). ResearchGate. Available at: [Link]

  • Ozonolysis of aliphatic furans in a flow reactor using a 2 mL reaction oil and ethyl acetate as solvent at r.t a,b. (n.d.). ResearchGate. Available at: [Link]

  • Gas-phase ozonolysis of furans, methylfurans, and dimethylfurans in the atmosphere. (2018). Physical Chemistry Chemical Physics. Available at: [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. (2018). Organic & Biomolecular Chemistry. Available at: [Link]

  • Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. (n.d.). Liberty University. Available at: [Link]

  • PREPARATION OF /3,2-FURYL ACRYLIC ACID. (n.d.). IISc. Available at: [Link]

  • Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. (2024). MDPI. Available at: [Link]

  • Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. (2025). ResearchGate. Available at: [Link]

  • HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (2018). RWTH Publications. Available at: [Link]

  • Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. (2021). Catalysts. Available at: [Link]

  • Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(iv) oxide without addition of hydrogen gas. (2017). Physical Chemistry Chemical Physics. Available at: [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). JOCPR. Available at: [Link]

  • Palladium-Catalyzed Asymmetric B–H Arylation of o-Carboranes Assisted by a Chiral Transient Directing Group. (2026). ACS.org. Available at: [Link]

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Safety Operating Guide

2-formylphenyl 3-(2-furyl)acrylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of 2-formylphenyl 3-(2-furyl)acrylate. It is structured to ensure the safety of laboratory personnel and adherence to environmental regulations.

Disclaimer: Important Preliminary Information

Hazard Assessment: A Synthesis of Functional Group Risks

The primary hazards associated with this compound are inferred from its structure. Each functional group contributes to the overall risk profile, dictating the necessary handling and disposal precautions.

  • Acrylate Moiety : Acrylates are known for their reactivity and potential health effects. They can act as skin and respiratory irritants and are often potent sensitizers, capable of causing allergic reactions upon repeated contact.[2][3] Some acrylates are also considered harmful to aquatic life and may have carcinogenic properties.[2][4][5] The double bond in the acrylate group makes it susceptible to polymerization, which can be initiated by heat, light, or contaminants, and may be exothermic.[6]

  • Furan Ring : Furan and its derivatives are typically flammable organic compounds and can exhibit toxicity.[1] A key concern with some furan derivatives is their potential to form explosive peroxides when exposed to air and light over time. While the reactivity of this specific substituted furan is not known, this potential hazard necessitates cautious storage of waste.

  • Aromatic Aldehyde Group : The formyl group (aldehyde) introduces several safety considerations. Aldehydes can be volatile, flammable, and pose an inhalation hazard.[7][8][9][10] They are reactive compounds, often incompatible with strong oxidizing agents, acids, and bases, which can lead to vigorous reactions.[7][9]

Table 1: Summary of Potential Hazards
Hazard CategoryContributing Functional Group(s)Key Precautions
Health Hazards Acrylate, Aldehyde, FuranToxicity: Potential for skin/respiratory irritation and sensitization.[2] Avoid inhalation, ingestion, and skin/eye contact.
Flammability Furan, Aldehyde, Organic StructureKeep away from heat, sparks, and open flames.[1][9] Store in a cool, well-ventilated area.
Reactivity Acrylate, Aldehyde, FuranPolymerization: Acrylate can polymerize. Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[7][9] Peroxide Formation: Potential for furan moiety to form peroxides.
Environmental Acrylate, FuranHarmful to aquatic life.[4] Do not dispose of down the drain or in regular trash.[11][12]

Personal Protective Equipment (PPE) and Engineering Controls

Given the synthesized hazard profile, stringent personal protection and engineering controls are mandatory when handling waste containing this compound.

  • Engineering Controls : All handling, including segregation and packaging of waste, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be readily accessible.

  • Hand Protection : Wear nitrile gloves. Be aware that some acrylate monomers can permeate latex and vinyl gloves rapidly; double-gloving may be advisable for extended handling.[3]

  • Eye and Face Protection : Chemical safety goggles and a full-face shield are required to protect against splashes.

  • Body Protection : A flame-retardant laboratory coat and closed-toe shoes are mandatory.

Spill Management Protocol

In the event of a spill, prompt and safe cleanup is critical to minimize exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert personnel in the area and evacuate non-essential individuals. Ensure the area is well-ventilated, preferably under a fume hood.[1]

  • Eliminate Ignition Sources : Extinguish all nearby flames, turn off hot plates, and remove any other potential sources of ignition.[1][10]

  • Contain the Spill : Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect Absorbed Material : Use non-sparking tools to carefully collect the absorbent material and spilled substance.[1]

  • Package as Hazardous Waste : Place the collected material into a designated, compatible, and clearly labeled hazardous waste container.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), and collect the cleaning materials (wipes, etc.) as hazardous waste in the same container.

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through your institution's designated hazardous waste program. Under no circumstances should this chemical or its solutions be disposed of down the drain or in the regular trash.

Step 1: Waste Segregation and Collection

The foundation of safe disposal is proper segregation at the point of generation.

  • Designate a Waste Container : Use a specific, leak-proof container made of a material compatible with organic solvents (e.g., glass or polyethylene). The container must have a secure, tight-fitting lid.

  • Label Correctly and Completely : Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full, unabbreviated chemical name: "Waste this compound". List all components of any solutions, including solvents.

  • Isolate from Incompatibles : Do not mix waste containing this compound with other waste streams, especially strong acids, bases, or oxidizing agents.[7][9][11] Incompatible mixing can cause dangerous chemical reactions, gas evolution, or polymerization.

  • Collect All Contaminated Materials : Any item that comes into direct contact with the chemical, such as pipette tips, gloves, weigh boats, and absorbent paper, must be placed in the designated solid hazardous waste container.[1]

Step 2: Waste Storage
  • Secure the Container : Keep the waste container tightly sealed when not in use to prevent the evaporation of volatile components and potential peroxide formation.

  • Designated Storage Area : Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage. This area should provide secondary containment to control any potential leaks.

Step 3: Disposal of Empty Containers

An "empty" reagent bottle that once held this compound must still be treated as hazardous waste until properly decontaminated.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Collect all three portions of the solvent rinsate and place them in the designated liquid hazardous waste container for this compound.

  • Deface Label : Completely remove or deface the original product label on the empty, rinsed container.

  • Final Disposal : After rinsing and defacing the label, the container may typically be disposed of in the regular laboratory glass or solid waste stream, depending on institutional policy.

Step 4: Final Disposal Arrangement
  • Contact EHS : When the waste container is ready for pickup, contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider.[13]

  • Provide Documentation : Accurately describe the contents of the waste container on the pickup request form.

  • Maintain Records : Keep a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Visual Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_final Final Disposal start Generate Waste: This compound (Solid or Liquid) ppe Wear Appropriate PPE: - Fume Hood - Goggles & Face Shield - Nitrile Gloves - Lab Coat container Select Compatible Hazardous Waste Container start->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name container->labeling segregate Segregate Waste: - No Incompatibles (Acids, Bases, Oxidizers) - Collect Contaminated PPE/Supplies labeling->segregate storage Store Sealed Container in Designated, Cool, Ventilated Area with Secondary Containment segregate->storage ehs Arrange Pickup with Institutional EHS Office storage->ehs end Document and Record Disposal ehs->end

Sources

Personal protective equipment for handling 2-formylphenyl 3-(2-furyl)acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1][2][3]

Executive Safety Summary & Chemical Profile

Chemical Identity: 2-formylphenyl 3-(2-furyl)acrylate Synonyms: Salicylaldehyde 3-(2-furyl)acrylate; 2-Formylphenyl furan-2-acrylate.[2] Molecular Class: Activated Phenyl Ester / Furan Derivative.[2]

Operational Context: This compound is a specialized "active ester" often used in bioconjugation (targeting N-terminal cysteines) or as a chromogenic substrate for esterases.[2] Its structure combines a salicylaldehyde leaving group (reactive aldehyde) with a furan-acrylic moiety .[2]

Hazard Analysis (Structure-Activity Relationship): Specific Safety Data Sheets (SDS) for this exact catalog compound are rare.[2] Therefore, safety protocols must be derived from its functional components (Structure-Activity Relationship - SAR).[2]

  • Hydrolysis Risk: Upon contact with moisture or enzymes, it hydrolyzes to release Salicylaldehyde (Skin/Eye Irritant, Aquatic Toxin) and 3-(2-Furyl)acrylic acid (Irritant).[2]

  • Sensitization: Acrylate esters and furan derivatives are known skin sensitizers.[2] Repeated exposure may cause allergic dermatitis.[2]

  • Reactivity: The ortho-formyl group makes the ester bond highly susceptible to nucleophilic attack (e.g., by amines or thiols in proteins), implying it will rapidly modify biological tissue upon contact.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent sensitization and chemical burns.[2] The primary goal is Zero Skin Contact and Zero Inhalation .[2]

PPE CategoryRecommendationTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min. thickness 0.11 mm)Latex is insufficient for acrylates.[2] Nitrile provides superior resistance to organic esters.[2] Double gloving creates a sacrificial outer layer against the specific "active ester" reactivity.[2]
Eye Protection Chemical Safety Goggles (Indirect Vent)Standard safety glasses are insufficient for powders.[2] Goggles seal the eyes against airborne dust (solid state) or splashes (solution state) that could cause corneal opacity (a known risk of acrylates).[2]
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)The compound is likely a solid powder.[2] Inhalation of dust can sensitize the respiratory tract.[2] If weighing outside a hood, a fit-tested N95 is mandatory.[2]
Body Protection Lab Coat (Cotton/Poly) + Tyvek Sleeves Standard lab coats leave wrists exposed.[2] Disposable Tyvek sleeves bridge the gap between glove and coat, protecting the forearms from dust settling.[2]

Operational Protocols: Handling & Synthesis

Phase A: Weighing & Solubilization
  • Engineering Control: All weighing must be performed inside a certified chemical fume hood.[2] If a balance is not available in the hood, use a static-free transfer vessel (e.g., a tared vial with a cap) to move the solid.[2]

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Acetonitrile.[2]

    • Caution: DMSO enhances skin permeability.[2] If dissolved in DMSO, the chemical can penetrate gloves faster.[2] Change outer gloves immediately upon any splash. [2]

Phase B: Reaction Setup (Bioconjugation/Synthesis)
  • Vessel Selection: Use glass or polypropylene.[2] Avoid polystyrene if using high concentrations of organic solvents.[2]

  • Atmosphere: The aldehyde group is susceptible to oxidation; the acrylate is susceptible to polymerization.[2] Maintain under an inert atmosphere (Nitrogen/Argon) if storing in solution for >1 hour.[2]

  • Temperature: Avoid heating above 50°C unless necessary, as this increases the vapor pressure of the hydrolysis product (salicylaldehyde).

Phase C: Waste & Disposal
  • Hydrolysis Protocol: Before disposal, unreacted active esters should be quenched.[2] Add a dilute nucleophile (e.g., Tris buffer pH 8.0 or Ethanolamine) to the waste stream to hydrolyze the active ester into less reactive components.[2]

  • Segregation: Dispose of as Hazardous Organic Waste .[2] Do not mix with strong oxidizers (peroxides/nitrates) due to the furan ring's flammability profile.[2]

Visualizations

Figure 1: PPE Decision Logic

A self-validating workflow to determine the necessary protection level based on physical state.[2]

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/DMF) State_Check->Liquid Risk_Dust Risk: Airborne Dust & Inhalation Solid->Risk_Dust Risk_Splash Risk: Skin Absorption (Enhanced by DMSO) Liquid->Risk_Splash Action_Solid REQ: Fume Hood + N95 (Backup) REQ: Goggles (Not Glasses) Risk_Dust->Action_Solid Action_Liquid REQ: Double Nitrile Gloves REQ: Face Shield if >100mL Risk_Splash->Action_Liquid

Caption: Decision logic for selecting PPE based on the physical state (Solid vs. Solution) to mitigate specific exposure risks.

Figure 2: Hydrolysis & Deactivation Pathway

Understanding the breakdown products is critical for emergency response and waste treatment.[2]

Hydrolysis_Pathway Compound This compound (Active Ester) Reaction Hydrolysis / Conjugation Compound->Reaction Water + H2O / Nucleophile Water->Reaction Prod1 3-(2-Furyl)acrylic Acid (Irritant) Reaction->Prod1 Prod2 Salicylaldehyde (Toxic/Irritant) Reaction->Prod2

Caption: Breakdown pathway showing the release of toxic/irritant byproducts upon contact with moisture or biological tissue.[2]

Emergency Procedures

  • Skin Contact:

    • Wipe: Gently wipe off excess solid/liquid (do not rub, which drives chemical into pores).[2]

    • Flush: Rinse with lukewarm water for 15 minutes.

    • Neutralize: Wash with soap (alkaline soaps help hydrolyze/remove the ester).[2]

  • Eye Contact:

    • Flush immediately at an eyewash station for 15 minutes.[2]

    • Note to Physician: This compound releases salicylaldehyde.[2] Monitor for corneal damage and aldehyde sensitivity.[2]

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • PPE: Don double gloves, goggles, and N95.[2]

    • Absorb: Use a chemically inert absorbent (Vermiculite or Sand).[2] Do not use sawdust (reaction with furan/acrylate is unlikely but possible).[2]

    • Clean: Wipe surface with 10% Ethanolamine or dilute Tris buffer to quench residues.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10876, 3-(2-Furyl)acrylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6998, Salicylaldehyde. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.